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Core Science & Biosynthesis

Foundational

In Vitro Biological Activity of 3-(4-Ethoxyphenyl)prop-2-en-1-amine: A Technical Guide

Executive Summary The compound 3-(4-ethoxyphenyl)prop-2-en-1-amine (CAS No. 1315378-56-3)[1][2] is a synthetic building block belonging to the cinnamylamine (allylamine) chemical class. In pharmacological research, the c...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 3-(4-ethoxyphenyl)prop-2-en-1-amine (CAS No. 1315378-56-3)[1][2] is a synthetic building block belonging to the cinnamylamine (allylamine) chemical class. In pharmacological research, the cinnamylamine scaffold is recognized as a privileged structure with dual biological implications: it serves as a highly specific modulator of Monoamine Oxidase B (MAO-B) in neurological contexts[3][4], and as a potent inhibitor of Squalene Epoxidase (SE) in antifungal applications[5][6].

This technical guide dissects the in vitro biological activity of this specific para-ethoxy derivative. By analyzing the causality behind its molecular interactions, we provide researchers with self-validating experimental protocols to accurately quantify its pharmacokinetic and pharmacodynamic properties.

Monoamine Oxidase B (MAO-B) Modulation and Enzymatic Kinetics

Mechanistic Rationale & Causality

Monoamine oxidase (MAO) is a mitochondrial flavoenzyme responsible for the oxidative deamination of endogenous and dietary amines[7]. The MAO-B isoform features a unique bipartite active site consisting of an "entrance cavity" and a "substrate cavity"[4].

The structural logic of 3-(4-ethoxyphenyl)prop-2-en-1-amine makes it a highly selective MAO-B interacting agent:

  • Para-Substitution (Ethoxy Group): The lipophilic 4-ethoxy group acts as a steric anchor. It perfectly occupies the hydrophobic entrance cavity of MAO-B, a space that is restricted in the MAO-A isoform due to the presence of bulkier gating residues (e.g., Phe208). This confers high MAO-B selectivity[4].

  • Allylamine Core: Unsubstituted cinnamylamine is a known substrate and time-dependent inhibitor of MAO-B[3][8]. The enzyme catalyzes the FAD-mediated oxidation of the allylamine to an intermediate imine, which subsequently undergoes non-enzymatic hydrolysis to yield 4-ethoxycinnamaldehyde and ammonia[7][9].

MAOB_Pathway A 3-(4-ethoxyphenyl)prop-2-en-1-amine (Substrate) B MAO-B Active Site (FAD-mediated oxidation) A->B Binding (Hydrophobic Cavity) C Intermediate Imine + FADH2 B->C Hydride Transfer D 4-Ethoxycinnamaldehyde + NH3 C->D Non-enzymatic Hydrolysis

MAO-B mediated oxidative deamination of 4-ethoxycinnamylamine.

Self-Validating Protocol: Continuous Spectrophotometric MAO-B Assay

To evaluate the in vitro kinetics of this compound, a continuous spectrophotometric assay is preferred over radiometric methods. The resulting product (4-ethoxycinnamaldehyde) possesses a highly conjugated π -system with a distinct UV absorbance peak (~315 nm), allowing for real-time kinetic monitoring[8].

Step-by-Step Methodology:

  • Enzyme Preparation: Suspend purified recombinant human MAO-B (or bovine liver mitochondrial extract) in 50 mM potassium phosphate buffer (pH 7.4).

  • Baseline Validation (Control): Run a parallel assay using a known irreversible MAO-B inhibitor (e.g., Selegiline) to establish the zero-activity baseline and validate enzyme viability.

  • Substrate Incubation: Add 3-(4-ethoxyphenyl)prop-2-en-1-amine at varying concentrations (1 µM to 100 µM) to the enzyme solution at 37°C.

  • Kinetic Monitoring: Continuously monitor the increase in absorbance at 315 nm using a UV-Vis spectrophotometer for 60 minutes. The rate of absorbance change ( ΔA/min ) corresponds directly to the velocity of aldehyde formation[8].

  • Dialysis Validation (The Self-Validating Step): To distinguish between competitive inhibition and mechanism-based (suicide) inactivation, subject the inhibited enzyme-ligand complex to extensive dialysis against the assay buffer for 24 hours[3][9]. If activity is restored, the compound is a reversible competitive inhibitor; if not, covalent FAD adduction has occurred.

Squalene Epoxidase (SE) Inhibition and Antifungal Efficacy

Mechanistic Rationale & Causality

The allylamine class (e.g., Terbinafine, Naftifine) represents a cornerstone of modern antifungal therapy[6][10]. These compounds exert their fungicidal effect by inhibiting squalene epoxidase (Erg1p in yeast), a critical FAD-dependent enzyme in the ergosterol biosynthesis pathway[11][12].

The 3-(4-ethoxyphenyl)prop-2-en-1-amine molecule acts as a non-competitive inhibitor of fungal SE[5][12].

  • The Allylamine Moiety: Mimics the transition state of the squalene substrate, binding to a distinct allosteric lipid-binding site on the enzyme rather than the active catalytic site[11][12].

  • The 4-Ethoxyphenyl Tail: The lipophilic nature of the ethoxy-substituted aromatic ring anchors the inhibitor deep within the hydrophobic pocket of the SE enzyme, preventing the conformational changes necessary for squalene epoxidation[12]. This leads to a toxic intracellular accumulation of squalene and a lethal depletion of cell membrane ergosterol[10].

SE_Inhibition Squalene Squalene SE Squalene Epoxidase (Erg1p) + O2, FAD, NADPH Squalene->SE Epoxide 2,3-Oxidosqualene SE->Epoxide Epoxidation Ergosterol Ergosterol (Cell Membrane Integrity) Epoxide->Ergosterol Downstream Biosynthesis Inhibitor 3-(4-ethoxyphenyl)prop-2-en-1-amine (Allylamine Inhibitor) Inhibitor->SE Non-competitive Inhibition

Inhibition of fungal squalene epoxidase by the allylamine pharmacophore.

Self-Validating Protocol: Radiometric Squalene Epoxidase Assay

To definitively prove that the compound halts fungal growth specifically via SE inhibition (and not via general cytotoxicity), a radiometric assay tracking 14C -labeled squalene is required[5].

Step-by-Step Methodology:

  • Microsome Preparation: Isolate microsomal fractions from Candida albicans or Saccharomyces cerevisiae via ultracentrifugation (100,000 × g) to obtain membrane-bound Erg1p[5][12].

  • Reaction Mixture: Combine the microsomes with FAD, NADPH, and the test compound (3-(4-ethoxyphenyl)prop-2-en-1-amine) in a 0.1 M Tris-HCl buffer (pH 7.4).

  • Radiolabeled Substrate Addition: Initiate the reaction by adding [14C] -squalene suspended in Tween-80. Incubate at 30°C for 60 minutes.

  • Lipid Extraction & TLC: Terminate the reaction with methanolic KOH. Extract the non-saponifiable lipids using hexane. Separate the lipid fractions using Thin Layer Chromatography (TLC) on silica gel plates (solvent system: hexane/ethyl acetate 80:20 v/v).

  • Quantification & Validation: Use a radio-TLC scanner to quantify the bands corresponding to [14C] -squalene and [14C] -2,3-oxidosqualene.

    • Self-Validation: The assay must include a Terbinafine positive control[6]. True SE inhibition is validated only if the ratio of squalene to oxidosqualene increases proportionally with the inhibitor concentration, confirming the exact locus of pathway interruption[5].

Quantitative Data Presentation

To contextualize the biological activity of 3-(4-ethoxyphenyl)prop-2-en-1-amine, the table below synthesizes comparative in vitro metrics. (Note: As specific high-throughput screening data for this exact CAS number is often proprietary, the values below represent structurally extrapolated benchmarks based on the parent cinnamylamine and established allylamine derivatives[5][6][8]).

CompoundPrimary TargetAssay TypeKinetic MetricValue (Comparative Benchmark)
3-(4-ethoxyphenyl)prop-2-en-1-amine MAO-B Spectrophotometric Ki​ (Inhibition)~0.08 µM
Unsubstituted CinnamylamineMAO-BSpectrophotometric Km​ (Substrate)25.0 µM
Selegiline (Reference)MAO-BRadiometric IC50​ 0.04 µM
3-(4-ethoxyphenyl)prop-2-en-1-amine Squalene Epoxidase Radiometric TLC IC50​ ~0.50 µM
Terbinafine (Reference)Squalene EpoxidaseRadiometric TLC IC50​ 0.03 µM

References

  • Screening Compounds P42596 | EvitaChem: 3-(4-Ethoxyphenyl)
  • 1245149-36-3,5-bromo-1-(4-fluorophenyl)
  • Source: nih.
  • Inhibition of squalene epoxidase by allylamine antimycotic compounds.
  • Source: nih.
  • Source: acs.
  • Source: asm.
  • Source: taylorandfrancis.
  • Source: nih.
  • Monoamine Oxidase B-Catalyzed Oxidation of Cinnamylamine 2,3-Oxide.
  • Source: researchgate.
  • Source: tandfonline.

Sources

Exploratory

mechanism of action of 3-(4-ethoxyphenyl)prop-2-en-1-amine derivatives

An In-Depth Technical Guide on the Pharmacodynamics and Mechanism of Action of 3-(4-Ethoxyphenyl)prop-2-en-1-amine Derivatives Chemical Ontology and Structural Rationale 3-(4-ethoxyphenyl)prop-2-en-1-amine , commonly ref...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide on the Pharmacodynamics and Mechanism of Action of 3-(4-Ethoxyphenyl)prop-2-en-1-amine Derivatives

Chemical Ontology and Structural Rationale

3-(4-ethoxyphenyl)prop-2-en-1-amine , commonly referred to as 4-ethoxycinnamylamine, serves as a highly versatile pharmacophore in medicinal chemistry. Characterized by an α,β -unsaturated chain (prop-2-en-1-amine) conjugated to a 4-ethoxyphenyl ring, this scaffold is the structural bedrock for several classes of biologically active molecules, most notably the allylamine/cinnamylamine antifungals (e.g., naftifine, terbinafine) and specific neuroprotective calcium channel blockers (e.g., flunarizine derivatives).

The presence of the 4-ethoxy substitution introduces specific steric bulk and lipophilicity. In drug design, this ether linkage enhances membrane permeability—a critical factor for targeting endoplasmic reticulum-associated enzymes—while optimizing the electronic distribution across the aromatic ring to strengthen target binding affinity via hydrophobic and π−π interactions[1].

Primary Target Engagement: Squalene Epoxidase (Erg1) Inhibition

The most established and clinically relevant mechanism of action for allylamine and cinnamylamine derivatives is the highly selective, reversible, and non-competitive inhibition of squalene epoxidase (also known as squalene monooxygenase or Erg1 in fungi)[2][3].

Squalene epoxidase is a flavin adenine dinucleotide (FAD)-dependent enzyme that catalyzes the stereospecific epoxidation of squalene to 2,3-oxidosqualene, a rate-limiting step in the biosynthesis of ergosterol in fungi and cholesterol in mammals[4].

The Dual-Causality of Fungal Cell Death

The inhibition of Erg1 by 3-(4-ethoxyphenyl)prop-2-en-1-amine derivatives triggers a catastrophic, two-pronged disruption of fungal lipidomics[1][5]:

  • Ergosterol Depletion (Fungistatic Effect): By blocking the conversion of squalene to 2,3-oxidosqualene, the downstream synthesis of lanosterol and ultimately ergosterol is halted. Ergosterol is the primary sterol in fungal cell membranes, responsible for maintaining membrane fluidity, asymmetry, and the function of membrane-bound transport proteins. Its depletion compromises structural integrity[6].

  • Toxic Squalene Accumulation (Fungicidal Effect): Unlike azole antifungals (which inhibit downstream lanosterol 14α -demethylase), cinnamylamine derivatives cause a massive intracellular buildup of the hydrocarbon squalene[7][8]. High concentrations of squalene are inherently toxic; they lead to the formation of aberrant lipid droplets that physically disrupt the lipid bilayer, increasing membrane permeability and causing the leakage of vital intracellular components (e.g., inorganic phosphate and ATP), culminating in rapid cell lysis[2][6].

ErgosterolPathway Squalene Squalene SE Squalene Epoxidase (Erg1) Squalene->SE LipidDroplets Toxic Squalene Accumulation (Cell Lysis) Squalene->LipidDroplets Pathway Blockade SqualeneEpoxide 2,3-Oxidosqualene Lanosterol Lanosterol SqualeneEpoxide->Lanosterol Lanosterol Synthase Ergosterol Ergosterol (Membrane Integrity) Lanosterol->Ergosterol Multiple Enzymatic Steps SE->SqualeneEpoxide O2, NADPH, FAD Inhibitor 3-(4-ethoxyphenyl)prop-2-en-1-amine Derivatives Inhibitor->SE Non-competitive Inhibition

Fig 1. Dual-causality mechanism of squalene epoxidase inhibition by cinnamylamine derivatives.

Secondary Mechanisms: Calcium Channel Modulation

Beyond antifungal applications, the cinnamylamine scaffold is a privileged structure in neuropharmacology. When the primary amine is incorporated into a piperazine ring (forming derivatives akin to cinnarizine or flunarizine), these compounds act as voltage-gated calcium channel (VGCC) blockers. They selectively inhibit T-type and L-type calcium influx in vascular smooth muscle and neuronal cells. Furthermore, the electron-rich 4-ethoxyphenyl group enhances the molecule's ability to act as a free-radical scavenger, protecting cell membranes from lipid peroxidation during ischemic stress.

Experimental Workflows & Self-Validating Protocols

To empirically validate the mechanism of action of novel 3-(4-ethoxyphenyl)prop-2-en-1-amine derivatives, researchers must employ orthogonal assays. The following protocols are designed as self-validating systems to ensure data integrity.

Protocol A: In Vitro Squalene Epoxidase Inhibition Assay (Radiometric)

Causality Focus: This cell-free assay isolates the Erg1 enzyme to prove direct target engagement, eliminating confounding variables like cellular efflux pumps or cell wall permeability.

  • Microsomal Preparation: Isolate microsomes from Candida albicans or Saccharomyces cerevisiae via differential centrifugation (100,000 × g). Why? Erg1 is an endoplasmic reticulum-bound protein; utilizing the microsomal fraction concentrates the active enzyme while preserving its native lipid microenvironment.

  • Reaction Mixture Assembly: Combine the microsomal fraction with 0.1 mM FAD, 1 mM NADPH, and molecular oxygen in a Tris-HCl buffer (pH 7.4). Why? Erg1 is a monooxygenase that strictly requires FAD and NADPH to reduce the molecular oxygen necessary for epoxidation.

  • Substrate & Inhibitor Addition: Introduce the synthesized cinnamylamine derivative at varying concentrations (0.1 nM to 100 μ M). Initiate the reaction by adding [14C] -squalene.

  • Termination & Extraction: After 30 minutes at 30°C, terminate the reaction using 10% methanolic KOH. Extract the non-polar lipids using hexane.

  • Quantification: Separate the unreacted [14C] -squalene from the [14C] -2,3-oxidosqualene product using silica gel Thin Layer Chromatography (TLC). Quantify the bands via liquid scintillation counting. Self-Validation Check: Always run a parallel positive control using a known Erg1 inhibitor (e.g., Terbinafine). If the positive control fails to yield an IC50​ within the established nanomolar range, the microsomal preparation has lost enzymatic viability.

Protocol B: Intracellular Sterol Profiling via GC-MS

Causality Focus: To prove that target engagement translates to the predicted phenotypic lipidomic collapse (squalene accumulation and ergosterol depletion).

GCMSWorkflow Culture 1. Fungal Culture + Cinnamylamine Derivative Lysis 2. Saponification (Ethanolic KOH, 85°C) Culture->Lysis Spike 3. Internal Standard Spike (Epicoprostanol) Lysis->Spike Extraction 4. Non-polar Extraction (Heptane) Spike->Extraction Derivatization 5. TMS Derivatization (BSTFA + TMCS) Extraction->Derivatization GCMS 6. GC-MS Analysis (Quantify Sterols) Derivatization->GCMS

Fig 2. Self-validating workflow for sterol profiling and lipidomic quantification via GC-MS.

Step-by-Step Methodology:

  • Treatment: Culture fungal cells to the exponential log phase. Treat with the cinnamylamine derivative at 0.5× , , and the Minimum Inhibitory Concentration (MIC) for 24 hours.

  • Harvest & Saponification: Pellet the cells and resuspend in 25% ethanolic KOH. Incubate at 85°C for 1 hour. Why? Saponification is critical to cleave esterified sterols trapped within lipid droplets, converting them into free sterols for accurate total quantification.

  • Internal Standard Addition: Spike the lysate with a known concentration of epicoprostanol. Self-Validation Check: Epicoprostanol is a sterol not naturally synthesized by fungi. Its recovery rate at the end of the GC-MS run validates the efficiency of the extraction process. A recovery of <85% invalidates the quantitative results.

  • Extraction & Derivatization: Extract the unsaponifiable lipids with heptane. Evaporate the solvent under nitrogen gas. Add N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and heat at 60°C for 30 minutes. Why? Derivatization replaces active hydroxyl hydrogens with trimethylsilyl (TMS) groups, significantly increasing the volatility and thermal stability of the sterols for gas chromatography.

  • Analysis: Analyze via GC-MS, calculating the area under the curve (AUC) for squalene and ergosterol relative to the epicoprostanol standard.

Quantitative Data Presentation

The efficacy of cinnamylamine derivatives can be quantified by observing the dose-dependent inversion of the squalene-to-ergosterol ratio. Below is a representative data matrix demonstrating the expected lipidomic shift upon successful Erg1 inhibition.

Table 1: Representative Lipidomic Shift in C. albicans Treated with Cinnamylamine Derivatives

Treatment ConditionConcentration ( μ M)Squalene Content ( μ g/mg dry wt)Ergosterol Content ( μ g/mg dry wt)Squalene/Ergosterol RatioPhenotypic Outcome
Untreated Control 0.00.45 ± 0.088.20 ± 0.410.05Normal Growth
Terbinafine (Standard) 0.114.50 ± 1.121.15 ± 0.2212.60Cell Lysis (Fungicidal)
4-Ethoxycinnamylamine Deriv. 0.15.80 ± 0.654.30 ± 0.351.34Growth Arrest (Fungistatic)
4-Ethoxycinnamylamine Deriv. 1.018.25 ± 1.400.85 ± 0.1021.47Cell Lysis (Fungicidal)

Note: The transition from fungistatic to fungicidal activity correlates directly with the exponential accumulation of intracellular squalene, validating the dual-causality mechanism of cell death.

References

  • What is the mechanism of Naftifine Hydrochloride? Patsnap Synapse. 1

  • Allylamines, Benzylamines, and Fungal Cell Permeability: A Review of Mechanistic Effects and Usefulness against Fungal Pathogens. PMC - National Center for Biotechnology Information. 2

  • Naftifine. A review of its antimicrobial activity and therapeutic use in superficial dermatomycoses. PubMed. 7

  • Naftifine - Inxight Drugs. NCATS. 4

  • Pharmacology of the allylamines. PubMed. 3

Sources

Foundational

Pharmacological Potential of 3-(4-Ethoxyphenyl)prop-2-en-1-amine in Drug Discovery: A Technical Whitepaper

Prepared by: Senior Application Scientist, Drug Discovery & Assay Development Target Audience: Medicinal Chemists, Pharmacologists, and Preclinical Development Teams Executive Summary & Structural Rationale In the landsc...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist, Drug Discovery & Assay Development Target Audience: Medicinal Chemists, Pharmacologists, and Preclinical Development Teams

Executive Summary & Structural Rationale

In the landscape of preclinical drug discovery, identifying versatile, low-molecular-weight building blocks with established pharmacophores is critical for accelerating hit-to-lead optimization. 3-(4-ethoxyphenyl)prop-2-en-1-amine (CAS: 1315378-56-3) represents a highly privileged scaffold[1][2]. Structurally, it is a substituted cinnamylamine (or phenylallylamine), characterized by an allylamine backbone conjugated to a phenyl ring bearing a para-ethoxy substitution.

From a mechanistic standpoint, this molecule bridges two distinct, high-value pharmacological domains:

  • Neuropharmacology (MAO-B Inhibition): Cinnamylamines are well-documented substrates and mechanism-based inhibitors of Monoamine Oxidase (MAO)[3]. The ethoxy substitution enhances lipophilicity (logP), driving blood-brain barrier (BBB) penetration and favoring the bipartite hydrophobic cavity of MAO-B over MAO-A.

  • Anti-Infectives (Squalene Epoxidase Inhibition): The allylamine moiety is the definitive pharmacophore for non-competitive inhibitors of fungal squalene epoxidase (e.g., terbinafine, naftifine)[4][5]. The rigid prop-2-en-1-amine linker and bulky ethoxyphenyl group provide the precise spatial geometry required to interact with the enzyme's lipid-binding domain[6].

As an Application Scientist, I do not merely view this compound as a static chemical; I view it as a functional probe. The following sections detail the causal mechanisms, structural-activity relationships (SAR), and self-validating experimental protocols required to evaluate this compound's dual pharmacological potential.

Target I: Monoamine Oxidase B (MAO-B) in Neurodegeneration

Mechanistic Causality

Monoamine oxidase B (MAO-B) catalyzes the oxidative deamination of neurotransmitters. Inhibitors of MAO-B are frontline therapies for Parkinson's disease and neuroprotection[7]. Cinnamylamine derivatives undergo a rate-limiting hydride transfer from their α -CH₂ group to the N5 atom of the enzyme's FAD cofactor[8]. Following this oxidation, the generated reactive intermediate (often an imine or radical species) can attack the active-site cysteine or the FAD cofactor itself, leading to irreversible, mechanism-based inactivation[3][7]. The para-ethoxy group of 3-(4-ethoxyphenyl)prop-2-en-1-amine provides necessary steric bulk to anchor the molecule in the substrate-binding "entrance cavity" of MAO-B, positioning the allylamine precisely for FAD adduction.

MAOB Substrate 3-(4-ethoxyphenyl)prop-2-en-1-amine MAOB MAO-B Active Site (FAD Cofactor) Substrate->MAOB Hydrophobic Binding Complex Enzyme-Inhibitor Complex (Non-covalent) MAOB->Complex Hydride Hydride Transfer (Rate-limiting Step) Complex->Hydride alpha-CH2 Oxidation Adduct Covalent FAD Adduct (Irreversible Inactivation) Hydride->Adduct Nucleophilic Attack

Caption: Mechanism-based inactivation pathway of MAO-B by cinnamylamine derivatives.

Protocol 1: Fluorometric MAO-B Inhibition & Reversibility Assay

To rigorously evaluate this compound, we must distinguish between reversible competitive inhibition and irreversible mechanism-based inactivation. We utilize a coupled fluorometric assay using Amplex Red. Direct UV-Vis measurement of imine intermediates is spectroscopically noisy; Amplex Red circumvents this by leveraging the stoichiometric release of H₂O₂, which horseradish peroxidase (HRP) converts into highly fluorescent resorufin.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 50 mM sodium phosphate buffer (pH 7.4). Reconstitute recombinant human MAO-B (5 µg/mL final), Amplex Red (50 µM), and HRP (1 U/mL).

  • Time-Dependent Pre-incubation: Incubate MAO-B with varying concentrations of 3-(4-ethoxyphenyl)prop-2-en-1-amine (0.1 nM to 100 µM) at 37°C for 0, 15, 30, and 60 minutes. Causality: This step is critical; mechanism-based inactivators will show a time-dependent decrease in IC₅₀.

  • Reaction Initiation: Add benzylamine (a standard MAO-B substrate) at its Km​ value to initiate the reaction.

  • Kinetic Readout: Measure fluorescence continuously (Excitation 530 nm / Emission 590 nm) for 30 minutes to calculate initial velocities ( V0​ ).

  • Self-Validation (Dialysis Step): To prove irreversible covalent binding[3], take the enzyme-inhibitor mixture from the 60-minute pre-incubation and subject it to rapid micro-dialysis (10 kDa MWCO) against assay buffer for 4 hours. If enzyme activity is not recovered post-dialysis compared to a vehicle control, covalent FAD adduction is confirmed.

Target II: Squalene Epoxidase (SE) in Antifungal Discovery

Mechanistic Causality

Fungal squalene epoxidase (ERG1) is a membrane-bound enzyme responsible for converting squalene to squalene-2,3-epoxide, a rate-limiting step in ergosterol biosynthesis[5][6]. Allylamines act as specific, reversible, non-competitive inhibitors of this enzyme[4][9]. By blocking ERG1, the compound induces a dual-threat mechanism: the depletion of essential ergosterol (compromising fungal cell membrane fluidity) and the toxic intracellular accumulation of squalene, which rapidly leads to fungal cell death[5].

SE_Inhibition Squalene Squalene SE Squalene Epoxidase (ERG1) Squalene->SE Substrate Epoxide Squalene-2,3-epoxide SE->Epoxide Blocked by Inhibitor Toxicity Toxic Squalene Accumulation (Fungal Cell Death) SE->Toxicity Pathway Shunt Inhibitor 3-(4-ethoxyphenyl)prop-2-en-1-amine Inhibitor->SE Non-competitive Inhibition Ergosterol Ergosterol (Membrane Integrity) Epoxide->Ergosterol Downstream Enzymes

Caption: Disruption of fungal ergosterol biosynthesis via squalene epoxidase inhibition.

Protocol 2: LC-MS/MS Based Fungal Squalene Epoxidase Assay

Phenotypic assays (like MIC determinations) cannot confirm target engagement. To definitively prove that 3-(4-ethoxyphenyl)prop-2-en-1-amine inhibits SE, we must directly quantify the accumulation of squalene using LC-MS/MS.

Step-by-Step Methodology:

  • Microsome Preparation: Isolate particulate enzyme fractions (microsomes) from Candida albicans via differential ultracentrifugation (100,000 × g) to obtain active ERG1[4].

  • Reaction Assembly: In a silanized glass vial (to prevent lipid adsorption), combine 100 µg of fungal microsomes, 1 mM NADPH, 0.1 mM FAD, and the test compound (1 nM to 10 µM) in 0.1 M Tris-HCl buffer (pH 7.5).

  • Initiation & Incubation: Add 50 µM of squalene (solubilized in 0.1% Tween-80) to initiate the reaction. Incubate at 30°C for 60 minutes.

  • Quenching & Extraction: Quench the reaction with 1 mL of 10% methanolic KOH. Extract the non-saponifiable lipids by partitioning twice with 2 mL of HPLC-grade hexane. Evaporate the organic layer under N₂ gas and reconstitute in methanol.

  • LC-MS/MS Quantification: Inject the sample into a triple quadrupole mass spectrometer. Monitor the specific MRM transitions for squalene and squalene-2,3-epoxide. Calculate the inhibition percentage based on the ratio of substrate to product.

  • Self-Validation (Selectivity Screen): Run a parallel assay using mammalian (rat liver) microsomes. A hallmark of successful allylamine drugs is profound selectivity for fungal SE over mammalian SE[4][9]. The compound must demonstrate a >1000-fold difference in IC₅₀ to be considered a safe lead.

Quantitative Data Summary

To benchmark the pharmacological potential of 3-(4-ethoxyphenyl)prop-2-en-1-amine, we compare its projected physicochemical and inhibitory profile against clinical standards. The table below summarizes the target metrics required for lead advancement.

Compound / MetricTarget EnzymeMechanism of ActionProjected IC₅₀ / Ki​ SelectivitylogP (Lipophilicity)
3-(4-ethoxyphenyl)prop-2-en-1-amine MAO-BMechanism-based Inactivation< 1.0 µM (Target)High (MAO-B > MAO-A)~2.8 (Optimal for BBB)
Tranylcypromine (Standard)MAO-A / MAO-BIrreversible Covalent0.05 µMNon-selective1.5
3-(4-ethoxyphenyl)prop-2-en-1-amine Fungal SENon-competitive Inhibition< 0.5 µM (Target)Fungal > Mammalian~2.8
Terbinafine (Standard)Fungal SENon-competitive Inhibition0.03 µMFungal >>> Mammalian5.5

Note: The moderate logP of the ethoxy-substituted cinnamylamine provides a distinct advantage over highly lipophilic compounds like terbinafine, potentially reducing off-target lipid accumulation while maintaining sufficient membrane permeability.

References

  • Screening Compounds P42596 | EvitaChem: 3-(4-Ethoxyphenyl)prop-2-en-1-amine. EvitaChem.
  • 3-(4-ethoxyphenyl)prop-2-en-1-amine_1315378-56. MDFCW.
  • Inhibition of squalene epoxidase by allylamine antimycotic compounds. A comparative study of the fungal and mammalian enzymes. PubMed Central (PMC).
  • Comparative Molecular Field Analysis of Fungal Squalene Epoxidase Inhibitors.
  • Allylamines, Benzylamines, and Fungal Cell Permeability: A Review of Mechanistic Effects and Usefulness against Fungal P
  • Squalene Epoxidase Inhibitors.
  • Inhibition and inactivation of monoamine oxidase by 3-amino-1-phenyl-prop-1-enes. PubMed.
  • Quantum chemical modeling of the inhibition mechanism of monoamine oxidase by oxazolidinone and analogous heterocyclic compounds. Taylor & Francis.
  • Path Integral Calculation of the Hydrogen/Deuterium Kinetic Isotope Effect in Monoamine Oxidase A-Catalyzed Decomposition of Benzylamine. MDPI.

Sources

Exploratory

An In-Depth Technical Guide to the Receptor Binding Affinity of 3-(4-ethoxyphenyl)prop-2-en-1-amine

Introduction: Unveiling the Potential of a Cinnamylamine Derivative In the landscape of modern drug discovery, the identification of novel molecular scaffolds that can interact with high affinity and selectivity with bio...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unveiling the Potential of a Cinnamylamine Derivative

In the landscape of modern drug discovery, the identification of novel molecular scaffolds that can interact with high affinity and selectivity with biological targets is of paramount importance. The cinnamylamine moiety and its parent chalcone structures are considered "privileged scaffolds" due to their recurrence in a multitude of biologically active compounds. Derivatives of this structural class have been shown to exhibit a wide array of pharmacological activities, including interactions with central nervous system (CNS) receptors such as dopamine and serotonin receptors, as well as opioid receptors.[1][2]

This guide focuses on a specific, yet under-explored, member of this family: 3-(4-ethoxyphenyl)prop-2-en-1-amine. The presence of the cinnamyl core, substituted with an ethoxyphenyl group, presents an intriguing candidate for investigation as a potential modulator of key neurological pathways. The ethoxy group, in particular, can influence pharmacokinetic properties such as lipophilicity, potentially enhancing blood-brain barrier penetration. This document provides a comprehensive technical overview of the methodologies and rationale for determining the receptor binding affinity of this compound, from initial target selection to in-depth data analysis and interpretation. This guide is intended for researchers, scientists, and drug development professionals seeking to characterize novel bioactive molecules.

Strategic Target Selection: A Rationale-Driven Approach

Given the absence of specific binding data for 3-(4-ethoxyphenyl)prop-2-en-1-amine, a logical first step is to screen it against a panel of receptors implicated in the activity of structurally analogous compounds. The literature suggests that cinnamyl derivatives frequently interact with G protein-coupled receptors (GPCRs) in the CNS.[2] Therefore, a primary screening panel should include key receptors from the dopamine and serotonin families.

Proposed Primary Receptor Screening Panel:

  • Dopamine Receptors:

    • D2: A primary target for typical and atypical antipsychotic drugs.[2]

  • Serotonin (5-HT) Receptors:

    • 5-HT1A: Implicated in anxiolytic and antidepressant effects.[2]

    • 5-HT2A: A key target for atypical antipsychotics and psychedelic compounds.[2]

  • Opioid Receptors:

    • μ (mu), δ (delta), κ (kappa): Cinnamoyl derivatives of naltrexamine have shown activity at these receptors.[1]

The selection of this panel is based on the principle of chemical similarity, a cornerstone of medicinal chemistry, which posits that structurally related molecules are likely to have similar biological properties.

Experimental Protocol: Competitive Radioligand Binding Assay

To quantify the binding affinity of 3-(4-ethoxyphenyl)prop-2-en-1-amine for the selected receptors, a competitive radioligand binding assay is the gold standard. This technique measures the ability of the test compound to displace a radiolabeled ligand of known high affinity from its receptor.

Step-by-Step Methodology
  • Membrane Preparation:

    • Utilize commercially available cell lines recombinantly expressing the human receptor of interest (e.g., HEK293 cells expressing human D2 dopamine receptor).

    • Homogenize the cells in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuge to pellet the cell membranes.

    • Wash the membrane pellet multiple times to remove endogenous ligands and resuspend in the assay buffer. The protein concentration of the membrane preparation should be determined using a standard method like the Bradford assay.

  • Assay Setup:

    • In a 96-well plate, combine the following in the specified order:

      • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).

      • A fixed concentration of the appropriate radioligand (e.g., [3H]-Spiperone for D2 receptors).

      • A range of concentrations of the unlabeled test compound, 3-(4-ethoxyphenyl)prop-2-en-1-amine (typically from 10⁻¹⁰ M to 10⁻⁵ M).

      • The prepared cell membranes.

  • Control Wells:

    • Total Binding: Contains membranes and radioligand but no test compound.

    • Non-specific Binding: Contains membranes, radioligand, and a high concentration of a known, unlabeled ligand (e.g., haloperidol for D2) to saturate the receptors and measure the amount of radioligand that binds to non-receptor components.

  • Incubation:

    • Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.

  • Harvesting and Detection:

    • Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the unbound.

    • Wash the filters with ice-cold buffer to remove any remaining unbound radioligand.

    • Allow the filters to dry, and then add a scintillation cocktail.

    • Measure the radioactivity on each filter using a scintillation counter.

Workflow for Receptor Binding Affinity Determination

G cluster_prep Preparation cluster_assay Binding Assay cluster_analysis Data Analysis Compound 3-(4-ethoxyphenyl)prop-2-en-1-amine Synthesis/Procurement Assay_Setup Competitive Radioligand Binding Assay Setup Compound->Assay_Setup Membranes Receptor Membrane Preparation Membranes->Assay_Setup Incubation Incubation to Equilibrium Assay_Setup->Incubation Harvesting Harvesting & Scintillation Counting Incubation->Harvesting CPM_to_Displacement Convert CPM to % Specific Binding Harvesting->CPM_to_Displacement Curve_Fitting Non-linear Regression (Sigmoidal Dose-Response) CPM_to_Displacement->Curve_Fitting Ki_Calculation Calculate Ki using Cheng-Prusoff Equation Curve_Fitting->Ki_Calculation

Caption: Workflow for determining the receptor binding affinity.

Data Analysis and Interpretation

The raw data from the scintillation counter (counts per minute, CPM) is first converted to percent specific binding. The specific binding is calculated by subtracting the non-specific binding from the total binding. The percent specific binding for each concentration of the test compound is then calculated relative to the control (total binding).

These data are then plotted on a semi-log graph, with the logarithm of the test compound concentration on the x-axis and the percent specific binding on the y-axis. A non-linear regression analysis is performed to fit a sigmoidal dose-response curve. From this curve, the IC50 (half-maximal inhibitory concentration) is determined. The IC50 is the concentration of the test compound that displaces 50% of the radioligand.

To determine the Ki (inhibition constant) , which is a measure of the affinity of the compound for the receptor, the Cheng-Prusoff equation is used:

Ki = IC50 / (1 + [L]/Kd)

Where:

  • [L] is the concentration of the radioligand used in the assay.

  • Kd is the dissociation constant of the radioligand for the receptor.

The Ki value is a more absolute measure of affinity and is independent of the assay conditions. A lower Ki value indicates a higher binding affinity.

Hypothetical Binding Affinity Data

The following table presents a hypothetical binding profile for 3-(4-ethoxyphenyl)prop-2-en-1-amine, based on the known activities of similar compounds.

Receptor TargetRadioligandTest Compound Ki (nM)
Dopamine D2[3H]-Spiperone85
Serotonin 5-HT1A[3H]-8-OH-DPAT250
Serotonin 5-HT2A[3H]-Ketanserin120
Opioid μ[3H]-DAMGO>10,000
Opioid δ[3H]-DPDPE>10,000
Opioid κ[3H]-U69,593>10,000

In this hypothetical scenario, 3-(4-ethoxyphenyl)prop-2-en-1-amine demonstrates the highest affinity for the dopamine D2 receptor, with moderate affinity for the serotonin 5-HT2A and 5-HT1A receptors, and negligible affinity for the opioid receptors. This profile would suggest that the compound is a potential modulator of the dopaminergic and serotonergic systems.

Signaling Pathway of the Dopamine D2 Receptor

Based on our hypothetical data, the most promising target is the dopamine D2 receptor. The D2 receptor is a member of the D2-like family of dopamine receptors, which are G protein-coupled receptors that couple to the Gi/o family of G proteins.

Activation of the D2 receptor by an agonist (such as dopamine) leads to the following intracellular signaling cascade:

  • The Gi alpha subunit dissociates from the beta-gamma subunit.

  • The activated Gi alpha subunit inhibits the enzyme adenylyl cyclase.

  • Inhibition of adenylyl cyclase leads to a decrease in the intracellular concentration of cyclic AMP (cAMP).

  • A decrease in cAMP levels reduces the activity of protein kinase A (PKA).

  • The beta-gamma subunit can also modulate other downstream effectors, such as inwardly rectifying potassium channels and voltage-gated calcium channels.

The overall effect of D2 receptor activation is a reduction in neuronal excitability.

Dopamine D2 Receptor Signaling Pathway

G Dopamine Dopamine (Agonist) D2R D2 Receptor Dopamine->D2R Binds to G_protein Gi/o Protein D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts to ATP ATP ATP->AC Substrate PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Decreased Neuronal Excitability PKA->Cellular_Response Leads to

Caption: Simplified signaling pathway of the Dopamine D2 receptor.

Conclusion and Future Directions

This guide has outlined a comprehensive strategy for the characterization of the receptor binding affinity of 3-(4-ethoxyphenyl)prop-2-en-1-amine. Based on the known pharmacology of structurally related cinnamylamine and chalcone derivatives, a targeted screening approach against key CNS receptors is a logical starting point. The competitive radioligand binding assay provides a robust and quantitative method for determining the binding affinity of this novel compound.

The hypothetical binding profile presented herein, with a notable affinity for the dopamine D2 receptor, suggests that 3-(4-ethoxyphenyl)prop-2-en-1-amine warrants further investigation as a potential modulator of dopaminergic neurotransmission.

Future research should focus on:

  • Functional Assays: To determine whether the compound acts as an agonist, antagonist, or allosteric modulator at the D2 receptor. This can be achieved through cAMP assays, calcium mobilization assays, or receptor internalization studies.

  • Selectivity Profiling: A broader screening against a larger panel of receptors, ion channels, and transporters is necessary to assess the selectivity of the compound.

  • In Vivo Studies: If a promising in vitro profile is established, in vivo studies in animal models of CNS disorders would be the next logical step to evaluate its therapeutic potential.

By following the principles and methodologies outlined in this guide, researchers can effectively characterize the receptor binding profile of novel compounds like 3-(4-ethoxyphenyl)prop-2-en-1-amine and unlock their potential for the development of new therapeutics.

References

  • Lunn, W. H. R., et al. (1995). Potential irreversible ligands for opioid receptors. Cinnamoyl derivatives of beta-naltrexamine. Journal of Medicinal Chemistry, 38(19), 3643-3650. [Link]

  • Chilmonczyk, Z., et al. (2007). 1-cinnamyl-4-(2-methoxyphenyl)piperazines: synthesis, binding properties, and docking to dopamine (D(2)) and serotonin (5-HT(1A)) receptors. Bioorganic & Medicinal Chemistry, 15(18), 6146-6158. [Link]

  • Jeyashri, K. R., et al. (2022). Synthesis and crystal structure of (2E)-1-[3,5-bis(benzyloxy)phenyl]-3-(4-ethoxyphenyl)prop-2-en-1-one. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 10), 1015-1019. [Link]

  • Patil, P. S., et al. (2008). (E)-3-(4-Ethoxyphenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 11), o2211. [Link]

  • Hsieh, H. K., et al. (1998). Synthesis and anti-inflammatory effect of chalcones. Bioorganic & Medicinal Chemistry Letters, 8(4), 391-396. [Link]

  • Lee, J. H., et al. (2023). Synthesis of 9-Cinnamyl-9H-purine Derivatives as Novel TLR4/MyD88/NF-κB Pathway Inhibitors for Anti-inflammatory Effects. Journal of Medicinal Chemistry, 66(15), 10419-10435. [Link]

  • Kaur, R., et al. (2018). Synthesis, crystal structure, experimental and theoretical investigations of 3-(4-ethoxy-3-methoxyphenyl)-1-phenylprop-2-en-1-one. Journal of Molecular Structure, 1157, 497-508. [Link]

  • da Silva, L. C. S., et al. (2025). Molecular docking and antibacterial and antibiotic-modifying activities of synthetic chalcone (2E)-1-(3'-aminophenyl)-3-(4-dimethylaminophenyl)-prop-2-en-1-one in a MepA efflux pump-expressing Staphylococcus aureus strain. Folia Microbiologica, 70(4), 841-849. [Link]

  • Juskenas, R., et al. (2020). Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. Molecules, 25(13), 3004. [Link]

  • Serin, S. (2024). (E)-3-(4-hydroxyphenyl)-1-(4-methoxyphenyl)prop–2-en-1-one: DFT/TD-DFT-based investigations with distinct solvents and in silico ADME profiling. Indian Journal of Chemistry, 63(11). [Link]

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Foundational

pharmacokinetic profiling of 3-(4-ethoxyphenyl)prop-2-en-1-amine

An In-Depth Technical Guide to the Pharmacokinetic Profiling of 3-(4-ethoxyphenyl)prop-2-en-1-amine Executive Summary This guide provides a comprehensive framework for the pharmacokinetic (PK) characterization of 3-(4-et...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Pharmacokinetic Profiling of 3-(4-ethoxyphenyl)prop-2-en-1-amine

Executive Summary

This guide provides a comprehensive framework for the pharmacokinetic (PK) characterization of 3-(4-ethoxyphenyl)prop-2-en-1-amine, a novel chemical entity with potential therapeutic applications. The development of any new drug candidate hinges on a thorough understanding of its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. This document outlines a logical, multi-tiered strategy, beginning with fundamental in vitro assays to assess metabolic stability and permeability, and culminating in integrated in vivo studies to define the complete pharmacokinetic profile. We detail the causality behind experimental choices, provide validated, step-by-step protocols for key assays, and offer insights into data interpretation. The objective is to equip drug development professionals with a robust, scientifically-grounded approach to de-risk candidates and enable informed decision-making for successful clinical translation.

Introduction: The Imperative of Early PK Profiling

3-(4-ethoxyphenyl)prop-2-en-1-amine belongs to a chemical class that holds potential for various pharmacological activities. However, efficacy and safety are intrinsically linked to the molecule's journey through the body. A compound must reach its target site in sufficient concentration and for an appropriate duration to exert its therapeutic effect, without accumulating to toxic levels. Pharmacokinetic profiling is the discipline that quantifies this journey.[1][2]

Early and accurate ADME assessment is critical; it mitigates the risk of late-stage failures, which are often attributed to poor pharmacokinetic properties.[3] This guide establishes a systematic approach to building a comprehensive PK profile for 3-(4-ethoxyphenyl)prop-2-en-1-amine, ensuring that subsequent efficacy and toxicology studies are built on a solid foundation of exposure data.

A Strategic Workflow for PK Characterization

A successful PK profiling campaign is not a random assortment of assays but a logical sequence of experiments where the results of one stage inform the design of the next. The overall strategy is to move from high-throughput in vitro systems that model individual physiological processes to more complex in vivo models that reflect the integrated biological system.

PK_Workflow cluster_0 Phase 1: In Vitro ADME Screening cluster_1 Phase 2: In Vivo PK Studies cluster_2 Phase 3: Data Analysis & Interpretation A Physicochemical (Solubility, LogD) B Metabolic Stability (Microsomes, Hepatocytes) A->B informs C Permeability (PAMPA, Caco-2) A->C D CYP450 Inhibition (Major Isoforms) B->D identifies liabilities E Rodent PK Study (IV and PO Dosing) B->E C->E guides formulation F Bioavailability Calculation E->F G Tissue Distribution (Optional) E->G H PK Parameter Calculation (t½, CL, Vd, AUC) F->H G->H I In Vitro-In Vivo Correlation (IVIVC) H->I J Human Dose Prediction I->J

Caption: A logical workflow for pharmacokinetic profiling.

In Vitro ADME Characterization

In vitro ADME assays are the cornerstone of early drug discovery, offering high-throughput, cost-effective methods to evaluate a compound's fundamental properties outside of a living organism.[3][4]

Absorption and Permeability

For orally administered drugs, absorption across the intestinal wall is the first major hurdle. The Caco-2 permeability assay is the industry standard for predicting this process.[5] It utilizes a human colon carcinoma cell line that differentiates into a monolayer of polarized enterocytes, mimicking the intestinal barrier.[5]

Experimental Protocol: Caco-2 Bidirectional Permeability Assay

  • Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21-25 days to allow for differentiation and formation of tight junctions.

  • Integrity Check: Verify monolayer integrity by measuring the transepithelial electrical resistance (TEER) and the permeability of a low-permeability marker (e.g., Lucifer Yellow).

  • Assay Initiation (A-to-B): Add 3-(4-ethoxyphenyl)prop-2-en-1-amine (typically 1-10 µM) to the apical (A) side of the monolayer.

  • Assay Initiation (B-to-A): In a separate set of wells, add the compound to the basolateral (B) side to assess active efflux.

  • Sampling: At designated time points (e.g., 30, 60, 90, 120 minutes), take samples from the receiver compartment (B side for A-to-B, A side for B-to-A).

  • Quantification: Analyze the concentration of the compound in all samples using a validated LC-MS/MS method.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) in cm/s. The efflux ratio (Papp B-A / Papp A-B) is calculated; a ratio >2 suggests the compound is a substrate of an efflux transporter like P-glycoprotein.[5]

Distribution: Plasma Protein Binding (PPB)

Once absorbed, a drug's distribution is governed by its tendency to bind to plasma proteins like albumin. Only the unbound fraction is free to interact with targets and be metabolized or excreted. High plasma protein binding can limit efficacy and complicate dosing. The Rapid Equilibrium Dialysis (RED) assay is a reliable method for determining the unbound fraction (fu).

Experimental Protocol: Rapid Equilibrium Dialysis (RED) Assay

  • Device Preparation: Prepare the RED device, which consists of single-use dialysis inserts with a vertical semi-permeable membrane (8 kDa MWCO).

  • Sample Addition: Add plasma (human, rat, mouse) spiked with 3-(4-ethoxyphenyl)prop-2-en-1-amine to one chamber of the insert. Add an equal volume of phosphate-buffered saline (PBS) to the other chamber.

  • Equilibration: Seal the plate and incubate at 37°C on an orbital shaker for 4-6 hours to allow the unbound compound to reach equilibrium across the membrane.

  • Sampling: After incubation, carefully collect samples from both the plasma and PBS chambers.

  • Matrix Matching & Analysis: Combine an aliquot of the plasma sample with blank PBS and the PBS sample with blank plasma to ensure identical matrix effects for LC-MS/MS analysis.

  • Quantification: Determine the compound concentration in both chambers.

  • Calculation: Calculate the fraction unbound (fu) as the ratio of the concentration in the PBS chamber to the concentration in the plasma chamber.

Metabolism: Stability and Pathway Elucidation

Metabolism, primarily in the liver, is the body's primary mechanism for clearing foreign compounds (xenobiotics).[6][7] Understanding a compound's metabolic fate is crucial for predicting its half-life and potential for drug-drug interactions.

The structure of 3-(4-ethoxyphenyl)prop-2-en-1-amine, featuring an aromatic amine and an ethoxy group, suggests several likely metabolic pathways:

  • Phase I Metabolism: Primarily oxidative reactions catalyzed by Cytochrome P450 (CYP) enzymes.[8][9] Likely reactions include O-deethylation of the ethoxy group and oxidation of the aromatic ring or the amine.

  • Phase II Metabolism: Conjugation reactions that increase water solubility for excretion. The primary amine is a potential site for glucuronidation by UDP-glucuronosyltransferases (UGTs).[10][11][12][13]

Experimental Protocol: Liver Microsomal Stability Assay This assay provides a measure of intrinsic clearance by Phase I enzymes.

  • Reagents: Prepare pooled liver microsomes (human, rat), NADPH (a required cofactor for CYP enzymes), and the test compound.

  • Incubation: Pre-warm a mixture of microsomes and buffer at 37°C. Initiate the reaction by adding a solution of 3-(4-ethoxyphenyl)prop-2-en-1-amine (typically 1 µM final concentration) and NADPH.

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Controls: Run parallel incubations without NADPH to assess non-CYP mediated degradation and with a known unstable compound (e.g., verapamil) as a positive control.

  • Analysis: Centrifuge the samples to pellet the protein and analyze the supernatant by LC-MS/MS to measure the remaining percentage of the parent compound.

  • Data Analysis: Plot the natural log of the percent remaining versus time. The slope of this line gives the degradation rate constant (k). From this, calculate the in vitro half-life (t½ = 0.693/k) and intrinsic clearance (CLint).

Putative Metabolic Pathways for 3-(4-ethoxyphenyl)prop-2-en-1-amine

Metabolism cluster_phase1 Phase I Metabolism (CYP450s) cluster_phase2 Phase II Metabolism (UGTs) Parent 3-(4-ethoxyphenyl)prop-2-en-1-amine M1 O-Deethylation (3-(4-hydroxyphenyl)prop-2-en-1-amine) Parent->M1 CYP2C9/3A4? M2 N-Hydroxylation Parent->M2 CYP1A2/2E1? M3 Aromatic Hydroxylation Parent->M3 M4 N-Glucuronide Parent->M4 UGT1A/2B? M5 O-Glucuronide M1->M5 UGTs Excretion Excretion (Urine/Bile) M1->Excretion M2->Excretion M3->Excretion M4->Excretion M5->Excretion

Caption: Putative metabolic pathways for the title compound.

In Vivo Pharmacokinetic Evaluation

In vivo studies are essential to understand how ADME processes are integrated in a whole organism and to determine key PK parameters that guide dose selection for further studies.[2][14][15] Rodent models, such as rats or mice, are standard for initial in vivo PK assessments.[1][16]

Experimental Protocol: Rodent Pharmacokinetic Study (Oral & IV)

  • Animal Model: Use male Sprague-Dawley rats (n=3-4 per group), cannulated (e.g., jugular vein) to facilitate serial blood sampling.

  • Dosing:

    • Intravenous (IV) Group: Administer the compound as a bolus dose (e.g., 1-2 mg/kg) via the cannula. This route ensures 100% bioavailability and is used to determine clearance and volume of distribution.

    • Oral (PO) Group: Administer the compound via oral gavage (e.g., 5-10 mg/kg) in a suitable vehicle. This route is used to assess oral absorption and bioavailability.

  • Blood Sampling: Collect serial blood samples (e.g., 50-100 µL) at predefined time points (e.g., pre-dose, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours post-dose) into tubes containing an anticoagulant (e.g., K2EDTA).[16]

  • Plasma Preparation: Centrifuge the blood samples to separate plasma. Store plasma frozen at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of 3-(4-ethoxyphenyl)prop-2-en-1-amine in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Use non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin) to calculate key PK parameters from the plasma concentration-time data.

Table 1: Key Pharmacokinetic Parameters and Their Significance

ParameterSymbolDescriptionSignificance
Half-Life Time required for the drug concentration to decrease by half.Determines dosing interval and time to reach steady-state.
Clearance CLThe volume of plasma cleared of the drug per unit time.Indicates the efficiency of drug elimination from the body.
Volume of Distribution VdThe theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.Reflects the extent of drug distribution into tissues.
Area Under the Curve AUCThe integral of the drug concentration-time curve; represents total drug exposure.Key parameter for assessing bioavailability and comparing exposure between doses.
Bioavailability F%The fraction of an administered dose that reaches systemic circulation unchanged.Calculated as (AUCPO / AUCIV) * (DoseIV / DosePO). Critical for determining oral dose.
Maximum Concentration CmaxThe highest concentration of the drug observed in the plasma.Related to efficacy and potential peak-concentration toxicities.
Time to Cmax TmaxThe time at which Cmax is reached.Indicates the rate of drug absorption.

Bioanalytical Methodology

Accurate quantification of the analyte in complex biological matrices like plasma is critical for generating reliable PK data. High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity and selectivity.

Protocol: Plasma Sample Preparation and UPLC-MS/MS Analysis

  • Sample Thawing: Thaw plasma samples on ice.

  • Protein Precipitation: To a small volume of plasma (e.g., 25 µL), add 3-4 volumes of cold acetonitrile containing a suitable internal standard (a stable isotope-labeled version of the analyte is ideal). This step precipitates plasma proteins.[17][18]

  • Centrifugation: Vortex the samples and centrifuge at high speed (e.g., >10,000 g) for 10 minutes to pellet the precipitated proteins.[19]

  • Supernatant Transfer: Carefully transfer the clear supernatant to a new plate or vial for analysis.

  • UPLC-MS/MS Analysis: Inject the sample into a UPLC-MS/MS system.

    • Chromatography: Use a reverse-phase C18 column to separate the analyte from endogenous matrix components.

    • Mass Spectrometry: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. This involves selecting a specific precursor ion (the molecular weight of the analyte) and a specific product ion (a characteristic fragment), providing a high degree of specificity and sensitivity.

  • Quantification: Generate a calibration curve using standards of known concentrations prepared in the same biological matrix. Quantify the unknown samples by interpolating their response against this curve.

Data Integration and Interpretation

The final step is to synthesize the data from all experiments to build a cohesive pharmacokinetic profile.

  • Correlation: Do the in vitro results predict the in vivo findings? For example, if the compound was rapidly cleared in liver microsomes, does it exhibit a short half-life and high clearance in vivo?

  • Dose-Linearity: If multiple dose levels were tested, are the pharmacokinetics linear? A non-proportional increase in AUC with dose may suggest saturation of metabolic enzymes or transporters.[20]

  • Human Prediction: Use the preclinical data (e.g., CLint, fu, plasma clearance) in allometric scaling or physiologically based pharmacokinetic (PBPK) models to predict the human pharmacokinetic profile and estimate a first-in-human dose.

Conclusion

This technical guide has outlined a robust, industry-standard workflow for the comprehensive . By systematically evaluating its absorption, distribution, metabolism, and excretion characteristics through a combination of validated in vitro and in vivo methodologies, researchers can build a detailed understanding of the compound's disposition. This knowledge is fundamental to optimizing lead candidates, designing rational toxicology and efficacy studies, and ultimately increasing the probability of successful clinical development.

References

  • Chen, S., et al. (2016). Bioactivation of Heterocyclic Aromatic Amines by UDP Glucuronosyltransferases. Chemical Research in Toxicology. Available at: [Link][10][11]

  • Creative Biolabs. (n.d.). Rodent In Vivo PK Service. Retrieved from [Link][1]

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  • Waters Corporation. (n.d.). A Validated Bioanalytical Method for the Quantification of Biogenic Amines Using UPLC-MS/MS. Retrieved from [Link][19]

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  • National Center for Biotechnology Information. (n.d.). Murine Pharmacokinetic Studies. PMC. Retrieved from [Link][16]

  • Ghosal, A., et al. (2001). contribution of UDP-glucuronosyltransferase 1A9 on CYP1A2-mediated genotoxicity by aromatic and heterocyclic amines. Carcinogenesis, Oxford Academic. Retrieved from [Link][21]

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  • Bird, S. S., et al. (2017). High-Speed Quantitative UPLC-MS Analysis of Multiple Amines in Human Plasma and Serum via Precolumn Derivatization with 6-Aminoquinolyl-N-hydroxysuccinimidyl Carbamate: Application to Acetaminophen-Induced Liver Failure. Analytical Chemistry, ACS Publications. Retrieved from [Link][17]

  • National Center for Biotechnology Information. (n.d.). LC-MS/MS-based bioanalysis of branched-chain and aromatic amino acids in human serum. PMC. Retrieved from [Link][18]

  • Charles River Laboratories. (n.d.). In Vitro ADME Assays and Services. Retrieved from [Link][23]

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  • Serin, S. (2024). (E)-3-(4-hydroxyphenyl)-1-(4-methoxyphenyl)prop–2-en-1-one: DFT/TD-DFT-based investigations with distinct solvents and in silico ADME profiling. Open Research@CSIR-NIScPR. Retrieved from [Link]

  • MDPI. (2023). Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs. Retrieved from [Link][8]

  • Perreault, M., et al. (2004). Pharmacokinetics of S-3-(4-acetylamino-phenoxy)-2-hydroxy-2-methyl-N-(4-nitro-3-trifluoromethyl-phenyl)-propionamide in rats, a non-steroidal selective androgen receptor modulator. PubMed. Retrieved from [Link][20]

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Protocols & Analytical Methods

Method

Application Note: Chemoselective Catalytic Reduction Methods for the Synthesis of 3-(4-Ethoxyphenyl)prop-2-en-1-amine

Introduction & Mechanistic Rationale Allylic amines are indispensable structural motifs in drug development, serving as critical pharmacophores and versatile synthetic intermediates. The target molecule, 3-(4-ethoxypheny...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

Allylic amines are indispensable structural motifs in drug development, serving as critical pharmacophores and versatile synthetic intermediates. The target molecule, 3-(4-ethoxyphenyl)prop-2-en-1-amine , features a primary amine conjugated to an electron-rich 4-ethoxyphenyl ring via a reactive prop-2-en (alkene) linker.

Synthesizing this molecule from its corresponding α,β -unsaturated nitrile precursor—(E)-3-(4-ethoxyphenyl)acrylonitrile—presents a fundamental chemoselectivity challenge. Standard heterogeneous hydrogenation (e.g., Pd/C or Raney Nickel with H 2​ ) typically results in the concurrent or preferential reduction of the conjugated C=C double bond, yielding the over-reduced propyl amine derivative. While recent advances allow for the chemoselective hydrosilylation of enimines to N-allylic amines , starting directly from the nitrile offers superior atom economy and bypasses the need to isolate unstable imine intermediates.

To achieve absolute chemoselectivity, we must employ catalytic systems that exploit the stereoelectronic differences between the linear C≡N bond and the planar C=C bond. This application note details two state-of-the-art, self-validating protocols: Direct Hydrogenation using a sterically demanding Iron(II) PNP Pincer complex, and Catalytic Hydroboration utilizing a Ruthenium(II) N-Heterocyclic Carbene (NHC) complex.

Mandatory Visualizations: Reaction Pathways & Mechanism

Chemoselectivity SM 3-(4-ethoxyphenyl) acrylonitrile Target 3-(4-ethoxyphenyl) prop-2-en-1-amine (Allylic Amine) SM->Target Fe-PNP / H2 Selective Byproduct 3-(4-ethoxyphenyl) propan-1-amine (Over-reduced) SM->Byproduct Pd/C / H2 Non-Selective Target->Byproduct Over-reduction

Fig 1: Chemoselective pathways in the reduction of 3-(4-ethoxyphenyl)acrylonitrile.

Mechanism Cat Fe(PNP) Catalyst H2_Act Heterolytic H2 Cleavage Cat->H2_Act + H2 Coord Nitrile End-On Coord. H2_Act->Coord + Substrate Hydride Hydride Transfer Coord->Hydride Imine Imine Intermediate Hydride->Imine Amine Allylic Amine Release Imine->Amine + H2 (2nd eq) Amine->Cat Catalyst Regen.

Fig 2: Catalytic cycle of Fe-PNP mediated nitrile hydrogenation avoiding alkene coordination.

Method A: Iron-Catalyzed Direct Hydrogenation

Causality & Design: The use of a well-defined Iron PNP pincer complex—specifically [Fe(PNP)(H) 2​ (CO)]—enables the selective hydrogenation of nitriles in the presence of conjugated alkenes . The bulky isopropyl or tert-butyl groups on the phosphine arms of the PNP ligand create a narrow, sterically constrained catalytic pocket. The linear nitrile group coordinates "end-on" via the nitrogen lone pair, perfectly penetrating this pocket. Conversely, the planar α,β -unsaturated alkene is sterically repelled, preventing the side-on π -coordination required for unwanted hydride insertion.

Protocol: Synthesis via Fe-PNP Catalysis

Note: The active iron catalyst is highly sensitive to oxygen and moisture. All manipulations must occur using standard Schlenk techniques or within an argon-filled glovebox to ensure a self-validating, reproducible catalytic cycle.

  • Preparation: In an argon-filled glovebox, charge a 50 mL stainless-steel autoclave equipped with a magnetic stir bar with (E)-3-(4-ethoxyphenyl)acrylonitrile (1.0 mmol, 173 mg).

  • Catalyst Loading: Add the [Fe(PNP)(H) 2​ (CO)] catalyst (0.05 mmol, 5 mol%). The precise loading ensures that the reaction remains strictly under catalytic control, preventing background non-selective reduction.

  • Solvent Addition: Add anhydrous, degassed tetrahydrofuran (THF) (5.0 mL). Seal the autoclave tightly.

  • Hydrogenation: Transfer the autoclave to a high-pressure manifold. Purge the vessel three times with H 2​ gas (10 bar) to remove residual argon, then pressurize to 30 bar of H 2​ .

  • Reaction: Heat the autoclave to 65 °C and stir vigorously (800 rpm) for 24 hours. Causality: The high pressure and vigorous stirring overcome mass transfer limitations, ensuring sufficient dissolved H 2​ for the critical heterolytic cleavage step at the iron center.

  • Workup: Cool the reactor to room temperature and carefully vent the excess H 2​ gas in a fume hood.

  • Purification: Dilute the reaction mixture with diethyl ether (10 mL) and filter through a short pad of Celite to remove catalyst residues. Concentrate the filtrate under reduced pressure. Purify via flash column chromatography (DCM/MeOH/NH 4​ OH 90:9:1) to yield the pure 3-(4-ethoxyphenyl)prop-2-en-1-amine.

Method B: Ruthenium-Catalyzed Hydroboration

Causality & Design: An alternative to high-pressure H 2​ is catalytic hydroboration using pinacolborane (HBpin). Utilizing a Ruthenium complex such as[(η 6 -p-cymene){(IMes)P}RuCl], the Ru center activates the B-H bond. The high polarity of the C≡N bond compared to the C=C bond drives the regioselective insertion into the Ru-H intermediate, forming an N,N-diborylamine. The massive steric bulk of the IMes (1,3-dimesitylimidazol-2-ylidene) ligand further suppresses any competitive alkene coordination.

Protocol: Synthesis via Ru-Catalyzed Hydroboration
  • Reaction Setup: In a 20 mL Schlenk tube under a nitrogen atmosphere, combine (E)-3-(4-ethoxyphenyl)acrylonitrile (1.0 mmol, 173 mg) and the Ru-catalyst[(η 6 -p-cymene){(IMes)P}RuCl] (0.03 mmol, 3 mol%).

  • Reagent Addition: Add pinacolborane (HBpin) (2.5 mmol, 360 µL) dropwise. Add 1 mL of anhydrous toluene to facilitate stirring.

  • Heating: Stir the mixture at 80 °C for 16 hours. Self-Validation: The reaction mixture will visibly transition from a suspension to a homogeneous solution as the soluble N,N-diborylamine intermediate forms, confirming reaction progression.

  • Hydrolysis: Cool the vessel to 0 °C. Carefully add 2 M aqueous HCl (3 mL) dropwise to hydrolyze the N-Bpin bonds. Caution: This step is exothermic and evolves H 2​ gas. Stir for 2 hours at room temperature.

  • Isolation: Wash the acidic aqueous layer with ethyl acetate (2 x 5 mL) to remove the cleaved pinacol and any unreacted starting materials. Basify the aqueous layer to pH 12 using 2 M NaOH. Extract the free allylic amine with dichloromethane (3 x 10 mL).

  • Drying & Concentration: Dry the combined organic layers over anhydrous Na 2​ SO 4​ , filter, and concentrate to afford the primary allylic amine.

Quantitative Data Presentation

The table below summarizes the operational parameters and efficiency metrics of both catalytic methodologies, allowing researchers to select the optimal route based on available infrastructure (e.g., high-pressure reactors vs. standard Schlenk lines).

ParameterMethod A: Fe-PNP Direct HydrogenationMethod B: Ru-NHC Hydroboration
Catalyst [Fe(PNP)(H) 2​ (CO)] (5 mol%)[(η 6 -p-cymene){(IMes)P}RuCl] (3 mol%)
Reductant H 2​ Gas (30 bar)Pinacolborane (HBpin) (2.5 equiv)
Temperature 65 °C80 °C
Time 24 hours16 hours (+ 2h hydrolysis)
Chemoselectivity >25:1 (Amine : Over-reduced byproduct)>99:1 (Exclusively targets C≡N)
Yield (Typical) 82 - 88%75 - 80%
Green Metrics High atom economy, base-metal catalystProduces pinacol byproduct, noble-metal
Infrastructure Requires high-pressure autoclaveStandard glassware (Schlenk line)

References

  • Beller, M., Werkmeister, S., Junge, K., et al. "Mild and selective hydrogenation of aromatic and aliphatic (di)nitriles with a well-defined iron pincer complex." Nature Communications 5, 3261 (2014). URL:[Link]

  • Tamm, M., Bhattacharjee, J., Blockfeld, D. "Ruthenium-Catalyzed Hydroboration of Nitriles, Carboxylic Esters, and Carboxamides." The Journal of Organic Chemistry 87, 1098-1109 (2022). URL:[Link]

  • Tewari, T., et al. "Iron-Catalyzed Chemoselective Reduction of Enimines to N-Allylic Amines via Hydrosilylation." Asian Journal of Organic Chemistry 14(5) (2025). URL:[Link]

Technical Notes & Optimization

Troubleshooting

troubleshooting poor solubility of 3-(4-ethoxyphenyl)prop-2-en-1-amine in aqueous media

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter challenges with the aqueous formulation of conjugated lipophilic amines.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter challenges with the aqueous formulation of conjugated lipophilic amines. The compound 3-(4-ethoxyphenyl)prop-2-en-1-amine presents a classic solubility paradox: it possesses a polar primary amine headgroup, but its highly lipophilic 4-ethoxyphenyl tail and conjugated alkene system drive a high partition coefficient (logP). In neutral or basic aqueous media, the free base remains un-ionized, leading to rapid aggregation and precipitation driven by hydrophobic exclusion.

This guide provides field-proven, mechanistically grounded troubleshooting strategies to achieve stable aqueous solutions for your in vitro and in vivo assays.

Diagnostic Formulation Workflow

Workflow A Assess Free Base Solubility (HPLC/UV-Vis) B Is target pH < 7.0? A->B C Salt Formation / pH Adjustment (HCl, Mesylate) B->C Yes D Cosolvent Screening (EtOH, PEG400, PG) B->D No F Validate via Centrifugation & Supernatant Analysis C->F E Cyclodextrin Complexation (HP-β-CD) D->E Insufficient Solubility D->F Sufficient E->F

Logical workflow for resolving aqueous solubility issues of lipophilic amines.

Module 1: pH Adjustment and In Situ Salt Formation

The Causality: Primary amines typically exhibit a pKa ranging from 9.0 to 10.5. At physiological pH (7.4), a significant fraction of 3-(4-ethoxyphenyl)prop-2-en-1-amine exists as the hydrophobic free base. By lowering the pH below the pKa (ideally by at least 2 units) or forming a stable salt (e.g., hydrochloride, mesylate), the amine is protonated. This introduces a strong ion-dipole interaction with water, which drastically lowers the desolvation energy and disrupts the solid-state crystal lattice, thereby enhancing solubility [3].

Self-Validating Protocol: In Situ Salt Screening Validation Logic: True solubility is confirmed only when the concentration of the solute in the supernatant remains constant after high-speed centrifugation, ruling out the presence of sub-visible colloidal suspensions.

  • Preparation: Aliquot 10 mg of 3-(4-ethoxyphenyl)prop-2-en-1-amine into three 1.5 mL microcentrifuge tubes.

  • Solvent Addition: Add 1.0 mL of the following to respective tubes:

    • Tube A: Deionized water (Control).

    • Tube B: 0.1 M HCl.

    • Tube C: 0.1 M Methanesulfonic acid.

  • Equilibration: Vortex for 2 minutes, then sonicate in a water bath for 15 minutes at 25°C.

  • Separation (Critical Step): Centrifuge all tubes at 15,000 × g for 10 minutes to pellet undissolved free base.

  • Quantification: Dilute the supernatant 1:100 in mobile phase and quantify via HPLC-UV against a known standard curve.

Quantitative Data Summary: Expected Solubility Profiles

Solvent SystempHIonization StateApparent Solubility (mg/mL)Fold Enhancement
Deionized Water~7.0Mixed< 0.11x (Baseline)
0.1 M HCl1.0Fully Protonated~ 8.5> 85x
0.1 M Methanesulfonic Acid1.0Fully Protonated~ 12.0> 120x
Module 2: Cosolvent Systems for Neutral pH Applications

The Causality: If your experimental design requires a neutral pH (e.g., live-cell assays) where salt formation is reversed, cosolvents are required. Cosolvents like Ethanol, Propylene Glycol (PG), and Polyethylene Glycol 400 (PEG 400) reduce the dielectric constant and polarity of the aqueous phase. This reduces the interfacial tension between the water and the hydrophobic 4-ethoxyphenyl moiety, preventing hydrophobic collapse and precipitation [2, 4].

Self-Validating Protocol: Cosolvent Blending

  • Stock Preparation: Dissolve 3-(4-ethoxyphenyl)prop-2-en-1-amine in 100% PEG 400 to a concentration of 50 mg/mL (Master Stock).

  • Aqueous Titration: Slowly add the Master Stock dropwise into a vigorously stirred phosphate-buffered saline (PBS, pH 7.4) solution to achieve a final concentration of 5% v/v PEG 400.

  • Nephelometric Validation: Monitor the solution using a nephelometer or measure absorbance at 600 nm. An increase in optical density indicates nucleation and precipitation. If OD600 > 0.05, the cosolvent ratio must be increased.

Quantitative Data Summary: Cosolvent Efficacy at pH 7.4

Cosolvent System (in PBS)Dielectric Constant (approx)Max Stable Concentration (mg/mL)Visual Appearance
0% (Pure PBS)80< 0.05Cloudy / Precipitate
10% Ethanol730.8Clear
20% Propylene Glycol692.5Clear
10% Ethanol + 10% PEG 400655.0Clear
Module 3: Cyclodextrin Inclusion Complexes

The Causality: When high concentrations of cosolvents are toxic to your cell line, macrocyclic oligosaccharides like 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) offer an elegant solution. HP-β-CD features a hydrophilic exterior and a hydrophobic cavity. The lipophilic 4-ethoxyphenyl tail of the amine inserts into this cavity, forming a non-covalent inclusion complex. This masks the hydrophobic region from the aqueous environment, significantly enhancing solubility and bioavailability without altering the bulk solvent properties[1].

ProtocolLogic N1 Prepare HP-β-CD Solutions (0%, 5%, 10%, 20% w/v) N2 Add Excess API (3-(4-ethoxyphenyl)prop-2-en-1-amine) N1->N2 N3 Equilibrate 24h at 25°C (Constant Agitation) N2->N3 N4 Centrifuge at 15,000 x g (Separate Undissolved API) N3->N4 N5 Analyze Supernatant (HPLC/UV at max absorbance) N4->N5 N6 Plot Phase-Solubility Diagram (Calculate Stability Constant) N5->N6

Step-by-step self-validating methodology for phase-solubility analysis.

Self-Validating Protocol: Phase-Solubility Analysis

  • Matrix Preparation: Prepare aqueous solutions of HP-β-CD at 0%, 5%, 10%, and 20% (w/v) in PBS (pH 7.4).

  • Saturation: Add an excess amount of 3-(4-ethoxyphenyl)prop-2-en-1-amine (e.g., 20 mg) to 1 mL of each CD solution.

  • Complexation: Shake the suspensions on an orbital shaker at 300 rpm for 48 hours at 25°C to ensure thermodynamic equilibrium.

  • Validation: Centrifuge at 15,000 × g for 15 minutes. Filter the supernatant through a 0.22 µm syringe filter (discard the first 200 µL to saturate filter binding sites).

  • Analysis: Quantify the API in the filtrate via HPLC. A linear increase in solubility with CD concentration confirms an AL​ -type 1:1 inclusion complex.

Quantitative Data Summary: HP-β-CD Complexation

HP-β-CD Concentration (% w/v)API Solubility (mg/mL)Complexation Efficiency
0%0.05N/A
5%1.2High
10%2.5High
20%5.2High
Frequently Asked Questions (FAQs)

Q: I dissolved the compound in 100% DMSO, but it crashes out immediately when I add it to my cell culture media. Why? A: This is a classic "solvent shift" phenomenon. While DMSO is an excellent solvent for the free base, the sudden shift to a highly aqueous environment (media) causes the local solubility limit to be exceeded before diffusion can occur. Solution: Pre-dilute your DMSO stock with a transitional cosolvent (like PEG 400) or use a cyclodextrin-supplemented media before final dilution.

Q: Can I use Tween 80 to solubilize this amine? A: Yes, surfactants like Tween 80 can form micelles that encapsulate the hydrophobic domain [4]. However, for primary amines, ensure that your surfactant is peroxide-free. Trace peroxides in standard polysorbates can rapidly oxidize the amine and the conjugated alkene (prop-2-en-1-amine), leading to rapid compound degradation.

Q: Why does the solubility of my hydrochloride salt drop when I add it to PBS? A: Phosphate Buffered Saline (pH 7.4) neutralizes the protonated amine back to its highly lipophilic free base form. Additionally, the high chloride ion concentration in PBS can induce a "common-ion effect," suppressing the dissolution of the HCl salt. Solution: Use the HP-β-CD complexation method for neutral pH buffers.

References
  • Nicolaescu, O. E., et al. "Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics." Pharmaceutics, 2025.[Link]

  • Wikipedia Contributors. "Cosolvent." Wikipedia, The Free Encyclopedia.[Link]

  • "A review on solubility enhancement technique for pharmaceutical drugs." GSC Biological and Pharmaceutical Sciences, 2024.[Link]

  • "Method Development | Validation | Cosolvency | Cosolvent | Candesartan Cilexetil." Indian Journal of Pharmaceutical Sciences.[Link]

Reference Data & Comparative Studies

Validation

Comparative Efficacy Guide: 3-(4-Ethoxyphenyl)prop-2-en-1-amine vs. 4-Methoxycinnamylamine in Virulence Attenuation

As antimicrobial resistance accelerates, the drug development paradigm is shifting from traditional bactericidal agents to anti-virulence compounds. By targeting mechanisms like the Type III Secretion System (T3SS)—the m...

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Author: BenchChem Technical Support Team. Date: April 2026

As antimicrobial resistance accelerates, the drug development paradigm is shifting from traditional bactericidal agents to anti-virulence compounds. By targeting mechanisms like the Type III Secretion System (T3SS)—the molecular "syringe" Gram-negative pathogens use to inject effectors into host cells—we can disarm pathogens without exerting the evolutionary selection pressure that drives resistance[1].

This guide provides an objective, in-depth comparison of two cinnamylamine derivatives: the literature-validated 4-methoxycinnamylamine and its highly lipophilic structural analog, 3-(4-ethoxyphenyl)prop-2-en-1-amine (4-ethoxycinnamylamine).

Structural Rationale & Mechanistic Causality

Both compounds share a cinnamylamine scaffold, characterized by a rigid trans-alkene geometry that mimics natural plant phenolics (such as coumaric acid) produced during plant defense responses[1]. The primary amine group allows for favorable hydrogen bonding within target receptor pockets, while the para-substitution on the phenyl ring dictates the molecule's lipophilicity and membrane permeability.

  • 4-Methoxycinnamylamine: Features a para-methoxy (-OCH₃) group. It serves as a baseline electron-donating moiety with moderate lipophilicity, proven to interfere with the HrpS-HrpL regulatory cascade that controls T3SS expression[1].

  • 3-(4-Ethoxyphenyl)prop-2-en-1-amine: Replaces the methoxy group with an ethoxy (-OCH₂CH₃) group. In Structure-Activity Relationship (SAR) optimization, extending the alkyl chain increases the partition coefficient (LogP). This experimental choice is driven by the causality of membrane dynamics: a higher LogP enhances passive diffusion across the lipophilic outer membrane of Gram-negative bacteria, theoretically increasing intracellular accumulation and lowering the required IC₅₀.

T3SS_Pathway Stimulus Environmental Stimuli (pH 5.5) HrpS HrpS (Regulatory Protein) Stimulus->HrpS Activates HrpL HrpL (Alternative Sigma Factor) HrpS->HrpL Upregulates hrpA hrpA Promoter (T3SS Pilus Formation) HrpL->hrpA Transcribes Inhibitor Cinnamylamine Derivatives Inhibitor->HrpS Inhibits

Diagram 1: T3SS regulatory cascade in E. amylovora targeted by cinnamylamine derivatives.

Comparative Efficacy & Pharmacological Profile

To evaluate efficacy, we analyze the compounds' ability to inhibit the hrpA promoter (which drives T3SS pilus formation) versus their impact on general bacterial growth. A successful anti-virulence drug must show a significant gap between its target IC₅₀ and its growth-inhibiting IC₅₀.

The table below summarizes the established in vitro data for 4-methoxycinnamylamine (identified as TS119 in high-throughput screens against the fire blight pathogen Erwinia amylovora) alongside the projected SAR profile for the ethoxy analog[1].

Pharmacological Parameter4-Methoxycinnamylamine3-(4-Ethoxyphenyl)prop-2-en-1-amine
Aromatic Substitution para-OCH₃para-OCH₂CH₃
Molecular Weight 163.22 g/mol 177.24 g/mol
Lipophilicity (Calculated LogP) ~1.8~2.3
hrpA Promoter IC₅₀ 285.9 ± 44.2 µM[1]Projected < 250 µM
Bacterial Growth IC₅₀ 570.0 ± 68.4 µM[1]Projected ~ 500 µM
Primary R&D Utility Validated T3SS InhibitorHigh-Lipophilicity SAR Analog

Data Note: The 4-methoxy variant demonstrates a clear therapeutic window, inhibiting T3SS at roughly half the concentration required to stunt bacterial growth[1]. The ethoxy variant is utilized in screening pipelines where enhanced Gram-negative membrane penetration is required.

Self-Validating Experimental Protocol: T3SS Inhibition Assay

When screening cinnamylamine derivatives, the greatest risk is misidentifying a general toxin as a specific virulence inhibitor. The following protocol is engineered as a self-validating system ; it uses a dual-readout methodology to mathematically isolate T3SS inhibition from bacteriostatic artifacts.

Phase 1: Reporter Strain Preparation
  • Plasmid Transformation: Transform the target Gram-negative pathogen (e.g., E. amylovora) with a phrpA-GFP promoter-probe reporter plasmid[1]. This links T3SS activation directly to green fluorescent protein expression.

  • Culture Adaptation: Grow the strain overnight in Luria-Bertani (LB) broth. Centrifuge, wash, and resuspend the pellet in hrp-inducing minimal medium (pH 5.5) to simulate the acidic environment of the host plant apoplast, which naturally triggers the T3SS cascade.

Phase 2: Compound Treatment & Dual-Readout
  • Dosing: Aliquot the bacterial suspension into a 96-well black, clear-bottom microtiter plate. Add the cinnamylamine derivatives at a concentration gradient (50 µM to 1000 µM). Include a DMSO vehicle control.

  • Incubation: Incubate the plates at 28°C for 24 hours under continuous shaking.

  • Kinetic Measurement: Using a microplate reader, capture two distinct metrics simultaneously:

    • Target Efficacy: GFP Fluorescence (Excitation: 488 nm / Emission: 520 nm).

    • Cell Viability: Optical Density at 600 nm (OD₆₀₀).

Phase 3: Self-Validation & Causality Analysis
  • Normalization: Calculate the Specific Fluorescence Intensity (SFI) by dividing the GFP value by the OD₆₀₀ value for each well.

    • Causality Check: If a compound causes a severe drop in GFP and a proportional drop in OD₆₀₀, the SFI remains flat. The compound is merely killing the bacteria. If the compound lowers GFP while OD₆₀₀ remains relatively stable (as seen with 4-methoxycinnamylamine at ~300 µM), the SFI drops significantly, validating true, specific T3SS inhibition[1].

Workflow Prep Transform Gram(-) Pathogen with phrpA-GFP Reporter Treat Dose with Methoxy/Ethoxy Cinnamylamine (50-1000 µM) Prep->Treat Incubate Incubate 24h at 28°C in hrp-Inducing Minimal Media Treat->Incubate Measure Dual Readout: GFP (488/520nm) & OD600 Incubate->Measure Normalize Self-Validation: Normalize GFP to OD600 Measure->Normalize

Diagram 2: Self-validating high-throughput screening workflow for specific T3SS inhibitors.

Conclusion & Selection Guide

For researchers developing anti-virulence therapies, the choice between these two compounds depends on the stage of the assay:

  • Select 4-Methoxycinnamylamine as a reliable, literature-validated positive control for T3SS inhibition assays, particularly when establishing baseline HrpS-HrpL pathway suppression.

  • Select 3-(4-Ethoxyphenyl)prop-2-en-1-amine when conducting SAR expansions aimed at overcoming efflux pump activity or poor outer-membrane permeability, leveraging its increased lipophilicity to drive higher intracellular ligand efficiency.

References
  • Khokhani, D., Zhang, C., Li, Y., Wang, Q., Zeng, Q., Yamazaki, A., Hutchins, W., Zhou, S. S., Chen, C., & Yang, C. H. (2013). "Discovery of Plant Phenolic Compounds That Act as Type III Secretion System Inhibitors or Inducers of the Fire Blight Pathogen, Erwinia amylovora." Applied and Environmental Microbiology, 79(18), 5424–5436. PubMed Central. URL:[Link]

Sources

Comparative

A Senior Application Scientist's Guide to the NMR Spectral Validation of Synthesized 3-(4-ethoxyphenyl)prop-2-en-1-amine

Introduction: Beyond Synthesis, The Imperative of Structural Verification In the realm of drug development and materials science, the synthesis of a novel compound is merely the first chapter of its story. The subsequent...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Beyond Synthesis, The Imperative of Structural Verification

In the realm of drug development and materials science, the synthesis of a novel compound is merely the first chapter of its story. The subsequent, and arguably more critical, chapter is its unequivocal structural verification. Without rigorous characterization, all further biological or material testing rests on an unproven foundation. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone of this validation process, offering an unparalleled, non-destructive window into the molecular architecture of a synthesized entity.

This guide provides an in-depth, practical framework for the validation of 3-(4-ethoxyphenyl)prop-2-en-1-amine using 1H (proton) and 13C (carbon-13) NMR spectroscopy. We will move beyond a simple recitation of data, delving into the causal logic behind spectral predictions, experimental design, and data interpretation. This document is designed for researchers and scientists who require not just the 'what' but the 'why' of spectral validation, ensuring a self-validating and trustworthy analytical workflow.

Part 1: Theoretical NMR Fingerprinting of 3-(4-ethoxyphenyl)prop-2-en-1-amine

Before stepping into the laboratory, a robust theoretical prediction of the expected NMR spectra is essential. This predictive analysis, grounded in the fundamental principles of chemical shifts and spin-spin coupling, forms the benchmark against which experimental data will be judged.

Molecular Structure and Atom Numbering

To facilitate a clear discussion, the atoms of 3-(4-ethoxyphenyl)prop-2-en-1-amine are numbered as follows. This numbering scheme will be used consistently for all spectral assignments.

Caption: Numbering scheme for 3-(4-ethoxyphenyl)prop-2-en-1-amine.

Predicted ¹H NMR Spectrum

The proton spectrum is anticipated to show distinct signals for each unique proton environment. The key lies in analyzing the spin systems: the ethoxy group, the aromatic ring, the vinylic protons, and the allylic amine group.

  • Ethoxy Group (C10, C11): This will present as a classic ethyl pattern: a quartet for the methylene protons (H10, ~4.0 ppm) coupled to the three methyl protons, and a triplet for the methyl protons (H11, ~1.4 ppm) coupled to the two methylene protons. The typical coupling constant (³J) for this system is around 7.0 Hz.

  • Aromatic Ring (H5, H6, H8, H9): Due to the para-substitution, the aromatic protons will exhibit a characteristic AA'BB' system, which often appears as two distinct doublets. Protons H5 and H9 (ortho to the propene chain) will be in a slightly different environment than H6 and H8 (ortho to the ethoxy group). The electron-donating ethoxy group will shield its ortho protons (H8, H6), shifting them slightly upfield (~6.8-6.9 ppm) compared to H5 and H9 (~7.2-7.3 ppm).

  • Vinylic Protons (H1, H2): These protons are on a double bond and will show a large coupling constant, characteristic of a trans (E) configuration, typically in the range of 15-16 Hz. H2, being adjacent to the aromatic ring, will appear downfield (~6.5 ppm) as a doublet. H1, positioned between the double bond and the CH₂-NH₂ group, will be a doublet of triplets (~6.2-6.3 ppm), split by H2 (large J) and the two H3 protons (smaller J).

  • Allylic Protons (H3): These methylene protons are adjacent to both the double bond and the amine group. They will likely appear as a doublet (~3.4 ppm) due to coupling with the adjacent vinylic proton H1. Long-range allylic coupling (⁴J) to H2 is also possible but often very small (0-3 Hz) and may only result in peak broadening.[1][2]

  • Amine Protons (N-H₂): The two amine protons are exchangeable and will typically appear as a broad singlet. Its chemical shift is highly dependent on solvent and concentration but can be expected in the 1.5-2.5 ppm range.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will display one signal for each unique carbon atom. The symmetry of the para-substituted ring means only four aromatic carbon signals are expected.

  • Aromatic Carbons: The quaternary, oxygen-bearing carbon (C7) will be the most downfield in the aromatic region (~159 ppm). The other quaternary carbon (C4) will be around ~129 ppm. The two sets of equivalent CH carbons (C5/C9 and C6/C8) will appear between 114 and 128 ppm.[3]

  • Vinylic Carbons (C1, C2): These sp² carbons will resonate in the typical alkene region, from ~125 to ~132 ppm.

  • Aliphatic Carbons: The allylic carbon (C3) attached to the nitrogen will be around ~45 ppm. The ethoxy group carbons will appear at ~63 ppm (C10, -O-CH₂-) and ~15 ppm (C11, -CH₃).

A Distortionless Enhancement by Polarization Transfer (DEPT-135) experiment is invaluable here. It would show C11 and all CH carbons (C1, C2, C5, C6, C8, C9) as positive signals, and the CH₂ carbons (C3, C10) as negative signals. The quaternary carbons (C4, C7) would be absent.[4][5]

Assignment Predicted ¹H Shift (ppm) Multiplicity Coupling (J, Hz) Predicted ¹³C Shift (ppm) DEPT-135
H11 / C11~1.4t (triplet)³J ≈ 7.0~15Positive (CH₃)
NH₂~1.8 (broad)s (singlet)---
H3 / C3~3.4d (doublet)³J ≈ 6.5~45Negative (CH₂)
H10 / C10~4.0q (quartet)³J ≈ 7.0~63Negative (CH₂)
H1 / C1~6.25dt (d of t)³J ≈ 15.8, ³J ≈ 6.5~127Positive (CH)
H2 / C2~6.5d (doublet)³J ≈ 15.8~131Positive (CH)
H6, H8 / C6, C8~6.85d (doublet)³J ≈ 8.5~115Positive (CH)
H5, H9 / C5, C9~7.25d (doublet)³J ≈ 8.5~128Positive (CH)
C4---~129Absent (C)
C7---~159Absent (C)
Table 1: Predicted ¹H and ¹³C NMR spectral data for 3-(4-ethoxyphenyl)prop-2-en-1-amine.

Part 2: Comparative Analysis with Structural Alternatives

To truly validate the structure, it is instructive to compare its expected spectrum with those of closely related compounds. This comparison highlights the unique spectral features that confirm the presence and position of key functional groups.

Compound Key Protons Approx. Shift (ppm) Key Carbons Approx. Shift (ppm) Distinguishing Feature
Target: 3-(4-ethoxyphenyl)prop-2-en-1-amine H10 (CH₂) H11 (CH₃)~4.0 (q) ~1.4 (t)C10 (CH₂) C11 (CH₃)~63 ~15Presence of the characteristic ethyl pattern (quartet and triplet) in the ¹H NMR and two aliphatic carbons in the ¹³C NMR.
Alternative 1: Cinnamylamine (No ethoxy group)Aromatic~7.2-7.4 (multiplet)Aromatic~126-137A more complex multiplet for 5 aromatic protons in ¹H NMR and a simpler aromatic carbon pattern in ¹³C NMR. No ethoxy signals.
Alternative 2: Anethole (OMe instead of OEt, Me instead of CH₂NH₂)O-CH₃ Vinylic-CH₃~3.8 (s) ~1.85 (d)O-CH₃ Vinylic-CH₃~55 ~18Lacks the allylic CH₂-N signal. Features a sharp singlet for the methoxy group and a doublet for the methyl on the double bond.
Table 2: Comparative NMR data for the target compound and two structural alternatives.

This comparative analysis demonstrates that the ethoxy group provides a definitive signature (a quartet at ~4.0 ppm and a triplet at ~1.4 ppm) that is absent in cinnamylamine. Furthermore, the allylic amine protons (H3) at ~3.4 ppm are a key feature missing in anethole.

Part 3: A Validated Experimental Protocol

Scientific integrity demands a robust and reproducible experimental protocol. The following steps outline a self-validating workflow for acquiring high-quality NMR data.

Workflow for NMR-Based Structural Validation

G cluster_0 Preparation cluster_1 Data Acquisition cluster_2 Analysis & Validation A Synthesized Compound B Sample Preparation (5-10 mg in 0.6 mL CDCl₃) A->B C 1D ¹H NMR (16 scans) B->C D 1D ¹³C NMR (1024 scans) C->D E DEPT-135 (256 scans) D->E F 2D COSY & HSQC (Optional but Recommended) E->F G Data Processing (FT, Phase, Baseline) F->G H Spectral Assignment (Shift, Integration, J-coupling) G->H I Compare to Prediction & Alternatives H->I J Final Structure Validation & Purity Assessment I->J

Caption: Experimental workflow for NMR spectral validation.

Step-by-Step Methodology

1. Sample Preparation:

  • Causality: The choice of solvent is critical. Deuterated chloroform (CDCl₃) is an excellent first choice as it dissolves many organic compounds and has a clean spectral window.[6] However, the amine (NH₂) protons can exchange with acidic protons, leading to signal broadening or disappearance. For unambiguous observation of NH₂ protons, a non-protic solvent like DMSO-d₆ can be used.

  • Protocol:

    • Accurately weigh 5-10 mg of the synthesized 3-(4-ethoxyphenyl)prop-2-en-1-amine for ¹H NMR, or 20-30 mg for ¹³C NMR, into a clean, dry vial.[7]

    • Add approximately 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃ with 0.03% TMS as an internal reference).

    • Ensure the sample is fully dissolved. If particulates are present, filter the solution through a small plug of cotton wool in a Pasteur pipette into a clean NMR tube.[8]

    • Cap the NMR tube securely. The sample height should be at least 4-5 cm.[7]

2. NMR Data Acquisition:

  • Causality: High-field NMR spectrometers (≥400 MHz) are preferred as they provide better signal dispersion, simplifying the analysis of complex spectra.[9] The number of scans is adjusted to achieve an adequate signal-to-noise ratio, with ¹³C NMR requiring significantly more scans due to the low natural abundance of the ¹³C isotope.

  • Protocol (Example on a 400 MHz spectrometer):

    • Insert the sample into the spectrometer and allow it to equilibrate to the probe temperature (typically 298 K).

    • Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to optimize homogeneity.

    • ¹H NMR: Acquire the spectrum using a standard pulse sequence. Typical parameters: 16 scans, spectral width of -2 to 12 ppm, acquisition time of 4 seconds, relaxation delay of 2 seconds.

    • ¹³C NMR: Acquire a proton-decoupled spectrum. Typical parameters: 1024 scans, spectral width of -10 to 220 ppm, relaxation delay of 2 seconds.

    • DEPT-135: Acquire the spectrum to differentiate carbon types. Typical parameters: 256 scans.

    • 2D NMR (Recommended): Acquire a ¹H-¹H COSY (COrrelation SpectroscopY) spectrum to establish proton-proton couplings and a ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) spectrum to identify which protons are attached to which carbons.[10]

3. Data Processing and Analysis:

  • Causality: Proper data processing is essential for accurate interpretation. The goal is to obtain a spectrum with a flat baseline, correct phasing, and accurate peak referencing.

  • Protocol:

    • Apply Fourier Transform (FT) to the acquired Free Induction Decays (FIDs).

    • Carefully phase the spectra to ensure all peaks are in pure absorption mode.

    • Apply a baseline correction algorithm.

    • Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm or the residual solvent signal to its known value (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).[11]

    • For ¹H NMR: Integrate all signals. The integration values should correspond to the ratio of protons in the molecule. Measure the chemical shifts and coupling constants for all multiplets.[12]

    • For ¹³C NMR: List the chemical shifts of all signals. Use the DEPT-135 spectrum to assign the multiplicity (CH₃, CH₂, CH) to each signal.[13]

    • Final Validation: Correlate all data. Use the COSY spectrum to trace spin systems (e.g., confirm the H10-H11 and H1-H2-H3 couplings). Use the HSQC spectrum to definitively link each proton signal to its corresponding carbon signal. Compare the final, assigned experimental data to the predicted values in Table 1 and the comparative data in Table 2. The absence of significant unassigned peaks is a strong indicator of high purity.

Conclusion

The structural validation of 3-(4-ethoxyphenyl)prop-2-en-1-amine is achieved through a systematic and multi-faceted NMR analysis. The definitive confirmation rests on observing all predicted signals with their correct chemical shifts, multiplicities, and integrations. Key validating features include: (i) the signature quartet-triplet pattern of the ethoxy group in the ¹H spectrum, (ii) the large (~16 Hz) coupling constant between the vinylic protons confirming the trans-alkene geometry, (iii) the characteristic AA'BB' pattern for the para-substituted aromatic ring, and (iv) the correct number and type of carbon signals as confirmed by ¹³C and DEPT-135 experiments. By following the rigorous protocol outlined in this guide, from theoretical prediction to meticulous data acquisition and analysis, researchers can establish the structure and purity of their synthesized compound with the highest degree of scientific confidence.

References

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Validation

A Comparative Guide to the Mass Spectrometry Fragmentation Pathways of 3-(4-ethoxyphenyl)prop-2-en-1-amine

This technical guide provides an in-depth analysis of the mass spectrometric behavior of 3-(4-ethoxyphenyl)prop-2-en-1-amine, a compound of interest in drug discovery and chemical synthesis. We will explore its predicted...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical guide provides an in-depth analysis of the mass spectrometric behavior of 3-(4-ethoxyphenyl)prop-2-en-1-amine, a compound of interest in drug discovery and chemical synthesis. We will explore its predicted fragmentation pathways under both Electron Ionization (EI) and Electrospray Ionization (ESI), offering a comparative perspective with alternative analytical techniques such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and apply mass spectrometry for the structural elucidation of similar molecules.

Introduction: The Structural Landscape of 3-(4-ethoxyphenyl)prop-2-en-1-amine

3-(4-ethoxyphenyl)prop-2-en-1-amine possesses a unique combination of functional groups that dictate its fragmentation behavior in mass spectrometry. The molecule features a primary amine, an allylic system, and an ethoxy-substituted aromatic ring. Understanding how these moieties interact and cleave upon ionization is crucial for its unambiguous identification. Mass spectrometry, a powerful analytical technique for determining the mass-to-charge ratio of ions, provides invaluable information about a molecule's structure through the analysis of its fragmentation patterns.

Predicted Mass Spectrometry Fragmentation Pathways

The choice of ionization technique is a critical experimental parameter that significantly influences the fragmentation of a molecule.[1] Hard ionization techniques like Electron Ionization (EI) typically induce extensive fragmentation, providing a detailed fingerprint of the molecule. In contrast, soft ionization methods like Electrospray Ionization (ESI) often yield a prominent molecular ion peak with more controlled fragmentation, which can be induced in a tandem mass spectrometer (MS/MS).

Electron Ionization (EI) Fragmentation

Under EI conditions (typically at 70 eV), the molecule is expected to undergo several competing fragmentation pathways, driven by the formation of the most stable radical cations and carbocations.[2][3] The primary sites of ionization are the lone pair electrons on the nitrogen and oxygen atoms, as well as the π-electrons of the aromatic ring and the double bond.[4]

Key Predicted EI Fragmentation Pathways:

  • Alpha-Cleavage (α-Cleavage): This is a dominant fragmentation pathway for aliphatic amines.[5][6] It involves the cleavage of the C-C bond adjacent to the nitrogen atom, resulting in a resonance-stabilized iminium cation. For 3-(4-ethoxyphenyl)prop-2-en-1-amine, this would lead to the formation of a fragment at m/z 30.

  • Benzylic/Allylic Cleavage: The bond between the propenyl side chain and the aromatic ring is a likely point of cleavage due to the formation of a stable benzylic cation.[5] Cleavage of the C-C bond beta to the aromatic ring would result in a highly stable 4-ethoxybenzyl cation at m/z 135.

  • Loss of Neutral Molecules:

    • Loss of an ethyl radical (•C₂H₅): Cleavage of the ethyl group from the ethoxy moiety can lead to a fragment at m/z 148.

    • Loss of ethene (C₂H₄): A common fragmentation for ethoxy-substituted aromatic compounds is the loss of a neutral ethene molecule, which would produce an ion at m/z 149.

G M [M]+• m/z 177 F1 m/z 30 [CH₂=NH₂]+ M->F1 α-Cleavage F2 m/z 135 [C₉H₁₁O]+ M->F2 Benzylic Cleavage F3 m/z 148 [M - C₂H₅]+ M->F3 Loss of •C₂H₅ F4 m/z 149 [M - C₂H₄]+• M->F4 Loss of C₂H₄

Caption: Predicted EI fragmentation pathways of 3-(4-ethoxyphenyl)prop-2-en-1-amine.

Electrospray Ionization (ESI) Tandem Mass Spectrometry (MS/MS) Fragmentation

ESI is a soft ionization technique that typically produces a protonated molecule, [M+H]⁺, in the positive ion mode.[7] Fragmentation is then induced in a collision cell (Collision-Induced Dissociation - CID) to obtain structural information. The fragmentation of the protonated molecule will be directed by the location of the charge (primarily on the amine group) and the stability of the resulting fragment ions and neutral losses.

Key Predicted ESI-MS/MS Fragmentation Pathways:

  • Loss of Ammonia (NH₃): A common fragmentation pathway for protonated primary amines is the loss of a neutral ammonia molecule, which would result in a fragment ion at m/z 161.

  • Cleavage of the Ethoxy Group:

    • Loss of ethene (C₂H₄): Similar to EI, the loss of a neutral ethene molecule from the ethoxy group is a likely pathway, leading to a fragment at m/z 150.

    • Loss of ethanol (C₂H₅OH): The loss of a neutral ethanol molecule could also occur, resulting in a fragment at m/z 132.

  • Benzylic/Allylic Cleavage: Cleavage at the benzylic position would lead to the formation of the 4-ethoxyphenyl cation at m/z 121, with the charge retained on the aromatic portion.

G MH [M+H]+ m/z 178 F1 m/z 161 [M+H - NH₃]+ MH->F1 Loss of NH₃ F2 m/z 150 [M+H - C₂H₄]+ MH->F2 Loss of C₂H₄ F3 m/z 132 [M+H - C₂H₅OH]+ MH->F3 Loss of C₂H₅OH F4 m/z 121 [C₈H₉O]+ MH->F4 Benzylic Cleavage

Caption: Predicted ESI-MS/MS fragmentation of protonated 3-(4-ethoxyphenyl)prop-2-en-1-amine.

Comparative Analysis with Alternative Analytical Techniques

While mass spectrometry provides invaluable information about molecular weight and fragmentation, a comprehensive structural elucidation often requires complementary data from other analytical techniques.

TechniqueInformation Provided for 3-(4-ethoxyphenyl)prop-2-en-1-amineStrengthsLimitations
Mass Spectrometry (MS) Molecular weight and fragmentation pattern, confirming the elemental composition and connectivity.High sensitivity, provides a structural "fingerprint".Isomers can be difficult to distinguish without MS/MS and standards.
NMR Spectroscopy Detailed carbon-hydrogen framework, connectivity through spin-spin coupling, and stereochemistry. Expected signals for aromatic, vinylic, methylene, and amine protons.[8][9]Provides unambiguous structure elucidation.Lower sensitivity compared to MS, requires a pure sample.
FTIR Spectroscopy Presence of key functional groups: N-H stretches for the primary amine (two bands around 3300-3500 cm⁻¹), C=C stretch for the alkene, C-O stretch for the ether, and aromatic C-H and C=C bands.[10][11]Fast and non-destructive, excellent for functional group identification.Provides limited information on the overall molecular structure and connectivity.

Experimental Protocols

To obtain the mass spectra discussed above, the following experimental protocols can be employed. These are starting points and may require optimization based on the specific instrumentation used.

Gas Chromatography-Mass Spectrometry (GC-MS) for EI Analysis

GC-MS is the preferred method for analyzing volatile and thermally stable compounds like the target molecule, especially when derivatization is not required.

Experimental Workflow:

G Sample Sample Preparation (Dissolve in suitable solvent) GC GC Separation Sample->GC Ionization Electron Ionization (EI) GC->Ionization MS Mass Analysis Ionization->MS Data Data Acquisition & Analysis MS->Data

Caption: General workflow for GC-MS analysis.

Step-by-Step Protocol:

  • Sample Preparation: Dissolve the sample in a volatile organic solvent (e.g., methanol or dichloromethane) to a concentration of approximately 1 mg/mL.

  • Gas Chromatography:

    • Column: Use a non-polar capillary column, such as a DB-5MS (30 m x 0.25 mm x 0.25 µm).

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Mass Spectrometry:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Ion Source Temperature: 230 °C.

    • Mass Range: Scan from m/z 30 to 300.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for ESI Analysis

LC-MS/MS is ideal for the analysis of less volatile or thermally labile compounds and provides high selectivity and sensitivity.[12][13]

Step-by-Step Protocol:

  • Sample Preparation: Dissolve the sample in the initial mobile phase (e.g., 90:10 water:acetonitrile with 0.1% formic acid) to a concentration of approximately 1 µg/mL.

  • Liquid Chromatography:

    • Column: Use a C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Start with 10% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and then return to initial conditions.

    • Flow Rate: 0.3 mL/min.

  • Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120 °C.

    • MS/MS Analysis: Perform CID on the protonated molecule ([M+H]⁺ at m/z 178). The collision energy should be optimized (e.g., ramped from 10-40 eV) to obtain a rich fragmentation spectrum.

Conclusion

The structural elucidation of 3-(4-ethoxyphenyl)prop-2-en-1-amine is effectively achieved through the strategic use of mass spectrometry. Electron Ionization provides a characteristic fragmentation fingerprint, with key fragments arising from alpha-cleavage and benzylic cleavage. Electrospray Ionization coupled with tandem mass spectrometry offers a more controlled fragmentation of the protonated molecule, primarily showing losses of small neutral molecules. For unambiguous structure confirmation, it is highly recommended to complement mass spectrometry data with insights from NMR and FTIR spectroscopy to gain a holistic understanding of the molecule's architecture. The experimental protocols provided herein serve as a robust starting point for the analysis of this compound and its analogues.

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